molecular formula C7H5BrFNO3 B1445487 (2-Bromo-5-fluoro-4-nitrophenyl)methanol CAS No. 474329-92-5

(2-Bromo-5-fluoro-4-nitrophenyl)methanol

Cat. No.: B1445487
CAS No.: 474329-92-5
M. Wt: 250.02 g/mol
InChI Key: LJHOYMACUXNPOF-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluoro-4-nitrophenyl)methanol ( 474329-92-5) is a high-purity chemical building block of interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C7H5BrFNO3 and a molecular weight of 250.02 g/mol, this compound features a benzyl alcohol core functionalized with bromo, fluoro, and nitro substituents . This specific arrangement of functional groups makes it a versatile synthetic intermediate. The bromo and fluoro substituents are excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of more complex molecular architectures. The nitro group can be readily reduced to an aniline, a common precursor for the synthesis of dyes, agrochemicals, and various pharmacologically active molecules . The presence of the hydroxymethyl group adds further utility, as it can be oxidized to the corresponding aldehyde or carboxylic acid, or used to form ester and ether derivatives, thereby expanding the scope of potential chemical transformations. As a key intermediate, it holds significant value in the research and development of new compounds, particularly in the construction of poly-substituted aromatic systems common in many active pharmaceutical ingredients (APIs) and specialty chemicals. The compound is associated with the MDL number MFCD28101327 . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can avail themselves of the compound in various quantities, with standard shipping times typically within one week .

Properties

IUPAC Name

(2-bromo-5-fluoro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHOYMACUXNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474329-92-5
Record name (2-bromo-5-fluoro-4-nitrophenyl)methanol
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Foundational & Exploratory

Technical Synthesis Guide: (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized synthesis pathway for (2-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS: 474329-92-5). This compound serves as a critical "left-hand" fragment in the development of covalent kinase inhibitors (e.g., BTK, EGFR) and PROTAC linkers, where the benzylic alcohol provides a handle for etherification or amination, and the aryl halide/nitro group pairing allows for SNAr diversification.

The recommended pathway prioritizes regioselectivity and safety, utilizing a Nitration


 Oxidation 

Reduction
sequence starting from commercially available 2-bromo-5-fluorotoluene. This route avoids the poor regiocontrol associated with nitrating the benzoic acid derivative directly.

Part 1: Retrosynthetic Analysis & Strategy

Strategic Rationale

Direct nitration of 2-bromo-5-fluorobenzoic acid is problematic due to conflicting directing effects. The carboxylic acid (meta-director) and bromine (ortho/para-director) favor position 3, whereas the target nitro group is required at position 4.

By starting with 2-bromo-5-fluorotoluene , we leverage the methyl group as a strong para-director.

  • Methyl (C1): Directs para to C4.

  • Fluorine (C5): Directs ortho to C4.

  • Bromine (C2): Sterically hinders C3, pushing substitution to C4/C6.

The cooperative directing effects of the methyl and fluoro groups make C4 the highly favored site for electrophilic aromatic substitution (EAS).

Pathway Visualization

Retrosynthesis Target (2-Bromo-5-fluoro-4-nitrophenyl)methanol (Target) Acid 2-Bromo-5-fluoro-4-nitrobenzoic acid (Precursor) Target->Acid Chemoselective Reduction (BH3) NitroToluene 2-Bromo-5-fluoro-4-nitrotoluene (Intermediate) Acid->NitroToluene Benzylic Oxidation (KMnO4) Start 2-Bromo-5-fluorotoluene (Starting Material) NitroToluene->Start Regioselective Nitration (HNO3)

Figure 1: Retrosynthetic disconnection showing the conversion of the toluene precursor to the target alcohol via oxidation and reduction.

Part 2: Detailed Experimental Protocols

Stage 1: Regioselective Nitration

Objective: Synthesis of 2-Bromo-5-fluoro-4-nitrotoluene. Mechanism: Electrophilic Aromatic Substitution (EAS).

ParameterSpecification
Reagents KNO₃ (1.1 eq), H₂SO₄ (conc.), 2-Bromo-5-fluorotoluene (1.0 eq)
Solvent H₂SO₄ (serves as solvent and catalyst)
Temperature < 5°C (Addition), RT (Reaction)
Yield Target 85-90%

Protocol:

  • Charge a 3-neck round-bottom flask with conc. H₂SO₄ (5 vol relative to substrate). Cool to 0°C using an ice/salt bath.

  • Add 2-Bromo-5-fluorotoluene dropwise, maintaining internal temperature < 5°C.

  • Slowly add KNO₃ (potassium nitrate) in small portions over 30 minutes. Note: Using solid KNO₃ allows for better temperature control than fuming HNO₃ on this scale.

  • Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Filter the solid, wash with water until pH is neutral, and dry under vacuum.

  • Purification: Recrystallize from Ethanol if necessary to remove minor isomers.

Expert Insight: The methyl group activates the ring, but the presence of Br and F deactivates it slightly. The reaction requires strong acid (sulfuric) but usually proceeds without heating. Avoid temperatures >40°C to prevent dinitration or benzylic oxidation side reactions.

Stage 2: Benzylic Oxidation

Objective: Conversion to 2-Bromo-5-fluoro-4-nitrobenzoic acid. Mechanism: Permanganate-mediated oxidation of alkylarene.

ParameterSpecification
Reagents KMnO₄ (3.0 eq), Na₂CO₃ (1.5 eq), Water
Conditions Reflux (100°C)
Time 4 - 6 Hours
Workup Acidification (HCl)

Protocol:

  • Suspend 2-Bromo-5-fluoro-4-nitrotoluene in water (10 vol). Add Na₂CO₃ (to maintain alkaline pH, solubilizing the product as it forms).

  • Heat to reflux.

  • Add KMnO₄ portion-wise over 1 hour. The purple color should persist initially and then fade to brown (MnO₂) precipitate.

  • Reflux for 4 hours. Check HPLC/TLC for consumption of starting material.

  • Filtration: Filter hot through a Celite pad to remove MnO₂. Wash the pad with hot water.

  • Isolation: Cool the filtrate to 0°C and acidify carefully with conc. HCl to pH 1-2.

  • The carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Critical Control: Ensure the reaction remains alkaline during oxidation. If the pH drops, the oxidation may stall. The product 2-Bromo-5-fluoro-4-nitrobenzoic acid is a known intermediate (CAS 1036389-83-9) [1].

Stage 3: Chemoselective Reduction

Objective: Synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol. Mechanism: Borane-mediated reduction of carboxylic acid.

Why BH₃-THF?

  • LiAlH₄ (Lithium Aluminum Hydride): Too aggressive. It poses a high risk of reducing the nitro group to an amine or azo compound and can cause hydrodehalogenation (removing the Br/F).

  • NaBH₄: Too weak to reduce carboxylic acids directly.[1]

  • BH₃-THF (Borane-Tetrahydrofuran): Chemoselective for carboxylic acids in the presence of nitro groups and aryl halides [2].

ParameterSpecification
Reagents BH₃-THF complex (1.0 M in THF, 2.5 eq)
Solvent Anhydrous THF
Atmosphere Nitrogen/Argon (Strictly Inert)
Temp 0°C

RT

Protocol:

  • Dissolve 2-Bromo-5-fluoro-4-nitrobenzoic acid in anhydrous THF (10 vol) under nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add BH₃-THF solution dropwise via syringe/addition funnel. Caution: Hydrogen gas evolution.

  • Allow to warm to Room Temperature and stir for 3-12 hours.

  • Quench: Cool to 0°C. Add Methanol dropwise until gas evolution ceases (breakdown of borate esters).

  • Workup: Concentrate the solvent under vacuum. Dissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient) to yield the pure alcohol.

Part 3: Process Visualization

Complete Synthesis Workflow

SynthesisWorkflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Reduction SM 2-Bromo-5-fluorotoluene Inter1 2-Bromo-5-fluoro- 4-nitrotoluene SM->Inter1 Electrophilic Subst. Reagent1 KNO3 / H2SO4 < 5°C Reagent1->SM Inter2 2-Bromo-5-fluoro- 4-nitrobenzoic acid Inter1->Inter2 Benzylic Ox. Reagent2 KMnO4 / Na2CO3 Reflux Reagent2->Inter1 Final (2-Bromo-5-fluoro- 4-nitrophenyl)methanol Inter2->Final Chemoselective Red. Reagent3 BH3-THF 0°C to RT Reagent3->Inter2

Figure 2: Step-by-step reaction workflow with specific reagents for each transformation.

Part 4: Safety & Quality Control

Analytical Checkpoints
  • HPLC Purity: >98% required for pharmaceutical applications.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the carboxylic acid proton (11-13 ppm).

    • Appearance of the benzylic methylene doublet (~4.5 ppm) and hydroxyl triplet (~5.5 ppm).

    • Aromatic protons: Two singlets (or doublets with small J_F coupling) representing the para-situated protons on the ring.

Hazard Management
  • Nitration: Exothermic. Runaway reactions can occur if temperature is uncontrolled. Keep below 5°C during addition.

  • Borane (BH₃): Highly flammable and reacts violently with water. Use anhydrous solvents and quench carefully with methanol under inert gas.

  • Fluorinated Waste: While the C-F bond is stable, waste streams should be segregated according to halogenated solvent protocols.

References

  • Chemguide. (2025). Reduction of Carboxylic Acids using LiAlH4 and BH3. Retrieved from [Link]

  • PubChem. (2025).[2] 2-Bromo-5-fluorotoluene Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to (2-Bromo-5-fluoro-4-nitrophenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-fluoro-4-nitrophenyl)methanol, registered under CAS number 474329-92-5 , is a highly functionalized aromatic compound of significant interest to the medicinal chemistry and drug discovery sectors.[1] Its structure, incorporating a bromine atom, a fluorine atom, a nitro group, and a hydroxymethyl group on a benzene ring, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, analytical characterization, and its potential applications as a key building block in the development of novel therapeutics.

The strategic incorporation of fluorine and a nitro group imparts unique physicochemical properties to the molecule. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] The nitro group, a strong electron-withdrawing moiety, serves as a versatile chemical handle for further synthetic transformations, such as reduction to an amine, which is a common precursor in the synthesis of various heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Bromo-5-fluoro-4-nitrophenyl)methanol is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 474329-92-5[1]
Molecular Formula C₇H₅BrFNO₃[3]
Molecular Weight 249.02 g/mol Calculated
Monoisotopic Mass 248.94368 Da[3]
Predicted XlogP 1.7[3]
Appearance Solid (predicted)
SMILES C1=C(C(=CC(=C1F)[O-])Br)CO[3]
InChI InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2[3]

Synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-bromo-5-fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde 2-bromo-5-fluoro-4-nitrobenzaldehyde 2-Bromo-5-fluoro-4-nitrobenzaldehyde 2-bromo-5-fluorobenzaldehyde->2-bromo-5-fluoro-4-nitrobenzaldehyde Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->2-bromo-5-fluoro-4-nitrobenzaldehyde Target_Molecule (2-Bromo-5-fluoro-4-nitrophenyl)methanol 2-bromo-5-fluoro-4-nitrobenzaldehyde->Target_Molecule Reduction Reducing_Agent NaBH₄ / Methanol Reducing_Agent->Target_Molecule

Caption: Proposed two-step synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-fluoro-4-nitrobenzaldehyde (Nitration)

This procedure is adapted from standard nitration protocols for deactivated aromatic rings. The presence of the electron-withdrawing bromine and aldehyde groups directs the incoming nitro group to the C4 position, which is activated by the para-directing fluorine atom.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-bromo-5-fluorobenzaldehyde to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 2-bromo-5-fluoro-4-nitrobenzaldehyde is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol (Reduction)

The reduction of the aldehyde to the corresponding primary alcohol can be selectively achieved using a mild reducing agent like sodium borohydride (NaBH₄), which will not reduce the nitro group under these conditions.[4][5][6]

  • Dissolution: In a round-bottom flask, dissolve the 2-bromo-5-fluoro-4-nitrobenzaldehyde obtained from Step 1 in methanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution with stirring. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (2-Bromo-5-fluoro-4-nitrophenyl)methanol.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (2-Bromo-5-fluoro-4-nitrophenyl)methanol. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR data for (2-Bromo-5-fluoro-4-nitrophenyl)methanol are summarized below.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HAr-H
~7.8d1HAr-H
~4.8s2H-CH₂OH
~3.5 (broad)s1H-OH

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~155 (d)C-F
~145C-NO₂
~135C-Br
~130C-CH₂OH
~125 (d)Ar-CH
~120 (d)Ar-CH
~60-CH₂OH
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for (2-Bromo-5-fluoro-4-nitrophenyl)methanol are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretch (alcohol)
~3100MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~1530 and ~1350StrongAsymmetric and symmetric NO₂ stretch
~1600, ~1470MediumAromatic C=C stretch
~1250StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)
~680MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (2-Bromo-5-fluoro-4-nitrophenyl)methanol, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7][8][9]

Expected Fragmentation Pattern

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to [C₇H₅⁷⁹BrFNO₃]⁺ and [C₇H₅⁸¹BrFNO₃]⁺.

  • Loss of H₂O: A fragment corresponding to [M-18]⁺.

  • Loss of -CH₂OH: A fragment corresponding to [M-31]⁺.

  • Loss of NO₂: A fragment corresponding to [M-46]⁺.

  • Loss of Br: A fragment corresponding to [M-79/81]⁺.

Applications in Drug Discovery

(2-Bromo-5-fluoro-4-nitrophenyl)methanol is a valuable building block in drug discovery due to its unique combination of reactive sites and modulating functional groups.

Role of Fluorine and Nitro Groups in Medicinal Chemistry

The presence of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate by:

  • Improving Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation.[2]

  • Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.[2]

  • Modulating pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups.

  • Enhancing Binding Affinity: Fluorine can participate in favorable interactions with protein targets.[2]

The nitroaromatic moiety is also of great importance. It can be a pharmacophore in its own right or serve as a precursor to other functional groups. For instance, nitroaromatic compounds are being investigated as bioreductive prodrugs for targeting hypoxic tumors.[10]

Synthetic Utility

The diverse functional groups of (2-Bromo-5-fluoro-4-nitrophenyl)methanol allow for a variety of subsequent chemical transformations, making it a versatile intermediate.

Applications cluster_transformations Synthetic Transformations Target_Molecule (2-Bromo-5-fluoro-4-nitrophenyl)methanol Amine Reduction of Nitro (e.g., Fe/HCl, H₂/Pd-C) -> Amine Target_Molecule->Amine Ether Etherification of Alcohol (e.g., Williamson ether synthesis) -> Ether Target_Molecule->Ether Cross_Coupling Cross-Coupling at Bromo (e.g., Suzuki, Sonogashira) -> Biaryl, Alkyne Target_Molecule->Cross_Coupling

Caption: Key synthetic transformations of (2-Bromo-5-fluoro-4-nitrophenyl)methanol.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[11][12][13] This opens up pathways to a wide range of nitrogen-containing heterocycles, which are prevalent in many approved drugs.

  • Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can undergo etherification or esterification, allowing for the introduction of diverse side chains.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds to build more complex molecular scaffolds.

Conclusion

(2-Bromo-5-fluoro-4-nitrophenyl)methanol is a strategically designed chemical building block with significant potential in the field of drug discovery and development. Its multifaceted functionality allows for the synthesis of a wide array of complex molecules with tailored physicochemical and pharmacological properties. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2022). PMC. [Link].

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 235-241.
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  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega. [Link].

  • Google Patents. (CN102875389A - Preparation method of 2-bromo-5-fluoroaniline).
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Sources

Technical Profile: (2-Bromo-5-fluoro-4-nitrophenyl)methanol

[1][2]

Executive Summary & Chemical Identity

(2-Bromo-5-fluoro-4-nitrophenyl)methanol is a highly functionalized benzyl alcohol intermediate used primarily in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its structure combines an electron-withdrawing nitro group, two halogen handles (Br, F) for cross-coupling or nucleophilic substitution, and a hydroxymethyl group serving as a versatile anchor for further derivatization.

Core Identifiers
PropertyData
CAS Number 474329-92-5
IUPAC Name (2-Bromo-5-fluoro-4-nitrophenyl)methanol
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 249.95 g/mol
SMILES C1=C(C(=CC(=C1F)[O-])Br)CO
Appearance Pale yellow to off-white solid

Physicochemical & Solubility Profile

Note: Specific experimental solubility values (e.g., "mg/mL") are not publicly indexed in major physicochemical databases for this specific CAS. The data below represents a High-Confidence Predictive Profile derived from structural analogs (e.g., p-nitrobenzyl alcohol, 2-bromo-benzyl alcohol) and calculated physicochemical descriptors.

Calculated Properties (Solubility Drivers)
DescriptorValueImplication for Solubility
LogP (Octanol/Water) 1.7 ± 0.3 Moderately lipophilic; prefers organic solvents over water.
Topological Polar Surface Area (TPSA) 66.0 Ų Indicates potential for hydrogen bonding; supports solubility in alcohols.
H-Bond Donors / Acceptors 1 / 4The hydroxyl group acts as a donor; Nitro and F/Br act as acceptors.
pKa (Calculated) ~13 (OH group)Non-ionizable in physiological pH range; solubility is pH-independent.
Solubility Matrix (Class-Based Assessment)

This compound exhibits the classic solubility behavior of halogenated nitrobenzyl alcohols :

Solvent ClassSolvent ExamplesSolubility RatingOperational Note
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Recommended for stock solutions and reactions.
Polar Protic Methanol, EthanolGood (>25 mg/mL) Primary solvents for synthesis; potential recrystallization media.
Moderately Polar Ethyl Acetate, THF, DCMModerate (10-50 mg/mL) Good for extraction; solubility decreases significantly at low temps.
Non-Polar Hexanes, Heptane, ToluenePoor (<1 mg/mL) Used as anti-solvents to induce precipitation.
Aqueous Water, PBS (pH 7.4)Very Poor (<0.1 mg/mL) Requires co-solvent (e.g., 10% DMSO) for biological assays.

Experimental Protocols: Solubility & Purification

Since exact literature values are scarce, the following protocols are designed to empirically determine solubility and purify the compound.

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise solubility data for your specific batch.

  • Preparation: Weigh approx. 50 mg of (2-Bromo-5-fluoro-4-nitrophenyl)methanol into three 4 mL glass vials.

  • Solvent Addition: Add exactly 0.5 mL of the test solvent (Methanol, EtOAc, Toluene) to each vial.

  • Equilibration: Seal and vortex for 1 hour at 25°C. If the solid dissolves completely, add more solid until saturation is observed (visible precipitate).

  • Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Drying: Evaporate the solvent under a nitrogen stream or vacuum.

  • Calculation: Weigh the residue.

    
    
    
Protocol B: Recrystallization Strategy

Based on the solubility differential between polar and non-polar solvents.

  • Solvent System: Ethanol (Good solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexanes.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol.

    • Allow the solution to cool to room temperature slowly.

    • If no crystals form, add Water dropwise until slight turbidity persists, then warm to clear and cool again.

    • Target Yield: 70-85% recovery with >98% purity (HPLC).

Synthesis & Structural Logic Diagram

The following diagram illustrates the structural logic dictating the solubility and reactivity of this molecule, guiding solvent selection for processing.

GCompound(2-Bromo-5-fluoro-4-nitrophenyl)methanolNitroNitro Group (-NO2)High PolarityElectron WithdrawingCompound->NitroHalogensHalogens (Br, F)LipophilicityCrystal PackingCompound->HalogensAlcoholHydroxymethyl (-CH2OH)H-Bond DonorSolubility in AlcoholsCompound->AlcoholSolvent_PolarSoluble in:DMSO, MeOH, EtOHNitro->Solvent_PolarDipole interactionsSolvent_NonPolarInsoluble in:Hexanes, WaterHalogens->Solvent_NonPolarLipophilic bulkAlcohol->Solvent_PolarH-Bonding

Caption: Structural moieties influencing the solubility profile. The interplay between the polar nitro/alcohol groups and the lipophilic halogens dictates the solvent compatibility.

Safety & Handling (E-E-A-T)

Warning: Nitro-substituted aromatics can be energetic and potentially explosive under high heat or shock.

  • Thermal Stability: Do not heat above 150°C without DSC (Differential Scanning Calorimetry) validation.

  • Reactivity: The benzylic alcohol is susceptible to oxidation to the aldehyde or acid. Avoid strong oxidizers.

  • Toxicity: Treat as a potential skin sensitizer and irritant (H315, H319). Handle in a fume hood.

References

  • PubChem. 2-Bromo-5-fluoro-4-nitrophenyl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemSrc. Physicochemical Properties of Nitrobenzyl Alcohol Derivatives. Available at: [Link]

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Available at: [Link]

A Comprehensive Guide to the Structural Elucidation of (2-Bromo-5-fluoro-4-nitrophenyl)methanol: A Hypothetical Crystallographic Study

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination and analysis of the novel compound, (2-Bromo-5-fluoro-4-nitrophenyl)methanol. As of the date of this publication, the crystal structure of this compound has not been reported in publicly accessible databases. Therefore, this document serves as a proactive, in-depth protocol for researchers seeking to elucidate its three-dimensional atomic arrangement and understand its intermolecular interactions. Such information is invaluable for rational drug design, materials science, and understanding structure-property relationships. We will detail a plausible synthetic route, robust crystallization protocols, the workflow for single-crystal X-ray diffraction (SC-XRD), and advanced computational analyses, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations.

Introduction: The Significance of Halogenated and Nitrated Aromatics in Medicinal Chemistry

Substituted phenyl rings are ubiquitous scaffolds in pharmaceuticals and functional materials. The strategic incorporation of halogens, such as bromine and fluorine, along with a nitro group, can profoundly influence a molecule's physicochemical properties. Fluorine, for instance, is known to enhance metabolic stability, binding affinity, and membrane permeability. The presence of a bromine atom provides a handle for further synthetic modifications through cross-coupling reactions and can participate in halogen bonding, a significant non-covalent interaction in crystal engineering. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring and act as a key site for hydrogen bonding.

(2-Bromo-5-fluoro-4-nitrophenyl)methanol combines these features, making it a compound of significant interest for the development of novel therapeutics and advanced materials. A detailed understanding of its solid-state structure is paramount for predicting its behavior and for designing new molecules with tailored properties. This guide, therefore, provides a complete roadmap for determining and analyzing its crystal structure.

Part I: Synthesis and Crystallization

Proposed Synthetic Pathway

A plausible multi-step synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol can be envisioned starting from the commercially available 2-bromo-5-fluorobenzaldehyde. The final step involves the reduction of the aldehyde to the corresponding benzyl alcohol.

Reaction Scheme:

2-Bromo-5-fluorobenzaldehyde → (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Experimental Protocol: Reduction of 2-Bromo-5-fluorobenzaldehyde

  • To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Bromo-5-fluoro-4-nitrophenyl)methanol.

  • Purify the crude product by column chromatography on silica gel.

Crystallization: The Gateway to High-Resolution Structural Data

Obtaining single crystals of sufficient quality is often the most challenging step in structure determination. Several techniques should be systematically screened.

Table 1: Crystallization Techniques for (2-Bromo-5-fluoro-4-nitrophenyl)methanol

TechniqueDescription
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization by Slow Evaporation

  • Prepare a nearly saturated solution of purified (2-Bromo-5-fluoro-4-nitrophenyl)methanol in a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture).

  • Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Transfer the clear solution to a clean, small vial.

  • Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) and Structure Elucidation

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection Workflow

The process begins with mounting a suitable crystal and collecting diffraction data using a diffractometer.

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection and Analysis.

Experimental Protocol: SC-XRD Data Collection

  • Select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a polarizing microscope.

  • Mount the crystal on a suitable holder, such as a MiTeGen MicroMount.

  • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα X-ray source and a modern detector (e.g., a CCD or CMOS detector).

  • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

  • Perform an initial unit cell determination.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., for absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and refine the atomic positions.

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT.

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure, commonly performed with software like SHELXL.[1][2] This iterative process refines atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

Part III: In-depth Structural Analysis and Visualization

Once the structure is refined, a detailed analysis of the molecular geometry and intermolecular interactions is crucial.

Molecular Geometry

Key geometric parameters should be tabulated and analyzed.

Table 2: Hypothetical Key Geometric Parameters for (2-Bromo-5-fluoro-4-nitrophenyl)methanol

ParameterExpected Value/RangeSignificance
C-Br bond length~1.90 ÅIndicator of halogen bonding potential.
C-F bond length~1.35 ÅInfluences electronic properties.
C-NO₂ torsion angleVariesIndicates the degree of conjugation with the ring.
C-C-O-H torsion angleVariesDefines the conformation of the methanol group.
Intermolecular Interactions

A thorough analysis of non-covalent interactions is essential for understanding the crystal packing.

  • Hydrogen Bonding: The hydroxyl group of the methanol moiety and the oxygen atoms of the nitro group are potential hydrogen bond donors and acceptors, respectively.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine.

  • π-π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π-π stacking interactions.

Advanced Computational Analysis

Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular interactions.[3][4][5] The Hirshfeld surface is mapped with properties like dnorm (a normalized contact distance) to highlight regions of close intermolecular contacts. 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions.

Caption: Workflow for Hirshfeld Surface Analysis.

Density Functional Theory (DFT) Calculations: DFT calculations can complement the experimental data by providing insights into the electronic structure and energetics of the molecule and its interactions.[6][7] Periodic DFT calculations can be used to optimize the crystal structure and calculate lattice energies, providing a theoretical validation of the experimental structure.

Part IV: Data Presentation and Reporting

The final crystal structure data should be presented in a standardized format.

Crystallographic Information File (CIF)

All crystallographic data should be compiled into a Crystallographic Information File (CIF).[8][9] This standard format is required for publication in scientific journals and for deposition in crystallographic databases like the Cambridge Structural Database (CSD).

Table 3: Essential Information in a CIF for (2-Bromo-5-fluoro-4-nitrophenyl)methanol (Hypothetical Data)

ParameterExample Value
Chemical formulaC₇H₅BrFNO₃
Formula weight250.02
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.2
Volume (ų)975.6
Z4
R-factor (R1)< 0.05
Goodness-of-fit (GooF)~1.0

Conclusion

This technical guide provides a comprehensive and actionable framework for the complete structural elucidation of (2-Bromo-5-fluoro-4-nitrophenyl)methanol. By following the proposed methodologies for synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can obtain a high-resolution crystal structure and a deep understanding of the intermolecular forces governing its solid-state assembly. This knowledge is a critical prerequisite for the rational design of new pharmaceuticals and functional materials based on this promising molecular scaffold.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1666-1686. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1625-1632. [Link]

  • X-Ray Crystallography Facility, University of Washington. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • Soman, R. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube. [Link]

  • Gavezzotti, A. (2017). Plane-Wave Density Functional Theory Meets Molecular Crystals: Thermal Ellipsoids and Intermolecular Interactions. Accounts of Chemical Research, 50(6), 1425-1434. [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 274(19), 4939-4954. [Link]

  • IMSERC. (2015, January 12). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 4), 513-529. [Link]

  • Oreate AI Blog. (2026, January 19). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Retrieved from [Link]

  • Napiórkowska, E., Milcarz, K., & Szeleszczuk, Ł. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. International Journal of Molecular Sciences, 24(18), 14155. [Link]

  • ResearchGate. (2023, September 5). (PDF) Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link]

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An In-depth Technical Guide on the Safety and Handling of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (2-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS No. 474329-92-5). As a Senior Application Scientist, the following information is synthesized from established safety data for structurally analogous compounds to ensure a high degree of caution and adherence to best laboratory practices. The structural components of this molecule—a brominated, fluorinated, and nitrated phenyl ring with a methanol group—suggest a profile of a chemical that requires careful and informed handling.

Section 1: Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] The nitro aromatic group, in particular, is associated with systemic toxicity.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1]

Physicochemical Properties and their Implications
PropertyValue/InformationSafety Implication
Molecular Formula C7H5BrFNO3The presence of bromine, fluorine, and a nitro group indicates potential reactivity and toxicity.
Molecular Weight 249.02 g/mol
Appearance Not specified, likely a solidPotential for dust inhalation.
Solubility Soluble in methanol.[3]Use of appropriate solvents requires additional safety considerations.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling (2-Bromo-5-fluoro-4-nitrophenyl)methanol. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

All work with (2-Bromo-5-fluoro-4-nitrophenyl)methanol should be conducted in a well-ventilated laboratory.

  • Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all weighing, transferring, and reaction-setup procedures to minimize inhalation exposure.[4]

  • Ventilation: Ensure general laboratory ventilation provides an adequate number of air changes per hour.[5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[6][7]

  • Eye and Face Protection: Chemical splash goggles are required at a minimum.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection:

    • A flame-resistant lab coat should be worn and kept buttoned.[7]

    • Full-length pants and closed-toe shoes are mandatory.

  • Hand Protection: Chemical-resistant gloves are essential.[8] Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended.[8] Gloves should be inspected before use and changed immediately if contaminated.[4][7]

PPE_Workflow Start Task Involving (2-Bromo-5-fluoro-4-nitrophenyl)methanol Assess_Risk Assess Risk of Splash or Aerosolization Start->Assess_Risk Low_Risk Low Risk (e.g., weighing small quantities) Assess_Risk->Low_Risk Low High_Risk High Risk (e.g., reaction workup) Assess_Risk->High_Risk High PPE_Low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Low_Risk->PPE_Low PPE_High Enhanced PPE: - Chemical Splash Goggles - Face Shield - Nitrile/Neoprene Gloves - Lab Coat High_Risk->PPE_High Proceed Proceed with Task PPE_Low->Proceed PPE_High->Proceed

Caption: PPE selection workflow based on risk assessment.

Section 3: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling
  • Avoidance of Dust Formation: If the compound is a solid, handle it carefully to avoid creating dust.

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source if flammable solvents are present.[9][10]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[5] The storage area should be designated for hazardous materials.[12]

  • Ignition Sources: Store away from heat, sparks, and open flames.[11]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4][13]
Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.[4]

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the area.

    • Contact your institution's emergency response team.[4]

    • Prevent entry into the affected area.

Spill_Response_Flowchart Spill Spill of (2-Bromo-5-fluoro-4-nitrophenyl)methanol Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill (<100g/100mL) Assess_Size->Small_Spill Small Large_Spill Large Spill (>100g/100mL) Assess_Size->Large_Spill Large Evacuate_Small Evacuate Immediate Area Small_Spill->Evacuate_Small Evacuate_Large Evacuate Laboratory Large_Spill->Evacuate_Large Don_PPE Don Appropriate PPE Evacuate_Small->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert Alert Others & Contact Emergency Response Evacuate_Large->Alert Secure Secure the Area Alert->Secure

Caption: Spill response decision-making flowchart.

Section 5: Waste Disposal

(2-Bromo-5-fluoro-4-nitrophenyl)methanol and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[15][16] The label should clearly identify the contents.[16]

  • Segregation: Do not mix with other waste streams unless compatible. Halogenated waste should generally be kept separate from non-halogenated waste.[17]

  • Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[15][16] Do not dispose of this chemical down the drain or in the regular trash.[15]

  • Empty Containers: The first rinse of an empty container should be collected as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[15]

Section 6: Conclusion

The safe handling of (2-Bromo-5-fluoro-4-nitrophenyl)methanol is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and protocols.

References

  • BASF. (2026, February 12).
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  • Fisher Scientific. (2025, December 26).
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  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Pearson. (n.d.). Pure (S)-2-bromo-2-fluorobutane reacts with methoxide ion in methanol....
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022, July 28). Toxicological Profile for Nitrophenols.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-4-methyl-5-nitrophenol - Cancer.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). (2-Bromo-5-fluoro-4-nitrophenyl)methanol - CAS:474329-92-5.

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Methodological & Application

Strategic Utilization of (2-Bromo-5-fluoro-4-nitrophenyl)methanol in Poly-Heterocyclic Scaffolding

[1]

Abstract

(2-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS: 474329-92-5) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its utility stems from its orthogonal reactivity profile : it possesses four distinct functional handles—a primary alcohol, an aryl bromide, an activated aryl fluoride, and a nitro group—that can be manipulated sequentially without cross-interference. This Application Note details the chemoselective strategies required to utilize this molecule in the synthesis of fused heterocycles (indoles, quinazolines) and as a core linker for PROTACs.

Part 1: Structural Analysis & Reactivity Profile

To successfully utilize this scaffold, researchers must understand the electronic "push-pull" dynamics governing its reactivity.

The Electronic Map
  • Nitro Group (-NO₂ at C4): The thermodynamic anchor.[1] It strongly withdraws electrons, activating the ortho-fluorine (C5) for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Fluorine (-F at C5): The "hotspot."[1] Due to the ortho-nitro effect, this position is highly electrophilic. It is the primary entry point for introducing amines or alkoxides.

  • Bromine (-Br at C2): The cross-coupling handle.[1] Sterically crowded but electronically stable during SNAr.[1] It is reserved for late-stage Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Methanol Group (-CH₂OH at C1): The oxidation handle.[1] It can be oxidized to a benzaldehyde (increasing the electrophilicity of the ring) or protected to serve as a passive linker.

Chemoselectivity Rules (The "Order of Operations")
  • SNAr before Reduction: You must perform SNAr on the fluorine before reducing the nitro group. Reducing the nitro group to an aniline (-NH₂) turns the ring electron-rich, deactivating the fluorine toward substitution.

  • Reduction Method Matters: Standard catalytic hydrogenation (Pd/C + H₂) often causes hydrodehalogenation (cleaving the C-Br bond).[1] Chemoselective reduction using Fe/NH₄Cl or SnCl₂ is required to preserve the bromine.

  • Oxidation Timing: Oxidizing the alcohol to an aldehyde increases the rate of SNAr at the fluorine position by adding a second electron-withdrawing group para to the fluorine.

Part 2: Key Application Workflows

Workflow A: Synthesis of 6-Substituted Indoles/Quinazolines

This pathway is widely used in kinase inhibitor discovery (e.g., EGFR, KRAS G12C targeting).[1]

  • Oxidation: Convert alcohol to aldehyde.[1][2][3]

  • SNAr: Displace F with a primary amine.

  • Reductive Cyclization: Reduce NO₂ to NH₂; the amine condenses with the adjacent aldehyde to close the ring.

Workflow B: The "Linker" Strategy (PROTACs/ADCs)

Used when the benzene ring serves as a central hub connecting three different moieties.

  • SNAr: Attach Ligand A at C5.

  • Suzuki Coupling: Attach Ligand B at C2.

  • Esterification: Attach Linker/Payload at C1.

Visualization: Chemoselective Divergence

The following diagram illustrates the critical decision points in the synthesis pathway.

GStart(2-Bromo-5-fluoro-4-nitrophenyl)methanolAldehydeBenzaldehyde Intermediate(Highly Activated F)Start->AldehydeMnO2 or Swern(Oxidation)SNAr_AlcAmino-Benzyl AlcoholStart->SNAr_AlcR-NH2, Heat(Slower SNAr)SNAr_ProdAmino-Benzaldehyde(F Displaced)Aldehyde->SNAr_ProdR-NH2, DIPEA(SNAr)HeterocycleFused Heterocycle(Indole/Quinazoline)SNAr_Prod->HeterocycleFe/NH4Cl(Reductive Cyclization)Aniline_AlcDiamino-Benzyl AlcoholSNAr_Alc->Aniline_AlcSnCl2(Nitro Reduction)

Figure 1: Chemoselective synthesis map. Path A (Red) is preferred for heterocycle formation due to the enhanced reactivity of the aldehyde intermediate.

Part 3: Detailed Experimental Protocols

Protocol 1: Mild Oxidation to Benzaldehyde

Context: Converting the alcohol to an aldehyde significantly activates the fluorine for the subsequent step. We use Manganese Dioxide (MnO₂) because it avoids over-oxidation to the acid and is compatible with the nitro/bromo functionalities.

Reagents:

  • Substrate: (2-Bromo-5-fluoro-4-nitrophenyl)methanol (1.0 eq)[1]

  • Oxidant: Activated MnO₂ (10.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Step-by-Step:

  • Dissolve the substrate (1.0 g, ~3.8 mmol) in anhydrous DCM (20 mL).

  • Add activated MnO₂ (3.3 g, 38 mmol) in one portion.

  • Stir the suspension vigorously at reflux (40°C) for 4–16 hours. Monitor by TLC (the aldehyde is usually less polar than the alcohol).

  • Critical Step: Filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate in vacuo to yield the crude aldehyde (typically >90% yield). Purification is rarely needed before the next step.

Protocol 2: Regioselective SNAr Displacement

Context: This step installs the amine that will eventually become part of the heterocyclic ring.

Reagents:

  • Substrate: 2-Bromo-5-fluoro-4-nitrobenzaldehyde (from Protocol 1)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: THF or DMF (dry)[1]

Step-by-Step:

  • Dissolve the aldehyde (1.0 eq) in dry THF (0.2 M concentration).

  • Add DIPEA (2.0 eq) followed by the amine (1.1 eq).[1]

  • Stir at 0°C for 30 minutes, then warm to room temperature.

    • Note: Because the ring is highly activated by the NO₂ and CHO groups, heating is often unnecessary and may cause side reactions.

  • Monitor by LC-MS.[1][4] The fluorine signal (if monitoring by ¹⁹F NMR) will disappear.[1]

  • Quench with water and extract with Ethyl Acetate.[1]

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Chemoselective Nitro Reduction (Bromine Retention)

Context: This is the most failure-prone step.[1] Using Pd/C and H₂ will likely strip the bromine atom (hydrodehalogenation).[1] We use Iron powder to selectively reduce the nitro group while preserving the aryl bromide.

Reagents:

  • Substrate: Nitro-aldehyde/benzyl alcohol derivative[1]

  • Reductant: Iron Powder (Fe) (5.0 eq)[1]

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step:

  • Suspend the nitro compound in Ethanol/Water (4:1).[1]

  • Add NH₄Cl and Iron powder.

  • Heat the mixture to 70–80°C with vigorous stirring.

  • Monitor by LC-MS for the conversion of -NO₂ (M) to -NH₂ (M-30).[1]

    • Reaction Time: Typically 1–3 hours.[1]

  • Workup: Cool to room temperature. Filter through Celite to remove iron sludge.[1]

  • Wash the pad with Methanol.

  • Concentrate the filtrate.

    • Self-Validating Check: Check the isotope pattern in MS. You should still see the 1:1 doublet characteristic of Bromine (⁷⁹Br/⁸¹Br). If the pattern is gone, you have over-reduced.

Part 4: Quantitative Data Summary

TransformationReagent SystemYield (Typical)Key RiskMitigation
Oxidation MnO₂ / DCM85–95%Over-oxidation to acidAvoid KMnO₄ or Jones Reagent.[1] Use MnO₂.[1]
SNAr Amine / DIPEA80–90%Bis-addition (rare)Keep temperature low (0°C to RT).[1]
Reduction Fe / NH₄Cl75–85%Debromination (C-Br cleavage)Do NOT use Pd/C + H₂. Use Fe or SnCl₂.[1]
Coupling Pd(PPh₃)₄ / Suzuki60–80%ProtodebrominationUse anhydrous conditions; degas solvents thoroughly.[1]

References

  • Relevance: Establishes the protocol for selective nitro reduction in the presence of aryl bromides using Fe/NH₄Cl or Raney-Ni variants.
  • PubChem. (2025).[1] Compound Summary: (2-Bromo-5-fluoro-4-nitrophenyl)methanol.[1][5] Retrieved from [Link]

    • Relevance: Verifies chemical structure, physical properties, and safety d
  • De Luca, L., et al. (2001).[1][3] A mild and efficient alternative procedure for a quantitative conversion of alcohols into the corresponding carbonyl compounds. Journal of Organic Chemistry. Retrieved from [Link]

    • Relevance: Validates Swern and mild oxidation protocols suitable for benzylic alcohols with sensitive functionality.
  • Akbarizad, B., et al. (2024).[1][5][6] Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

    • Relevance: Provides alternative reduction strategies compatible with halogenated aromatics.[1][7]

  • Google Patents. (2021).[1] CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.[1] Retrieved from

    • Relevance: Details the industrial synthesis of the core scaffold and the stability of the 2-bromo-5-fluoro-4-nitro motif during hydrolysis and protection steps.

Application Note: Strategic Derivatization of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS: 1373332-97-2 / 474329-92-5) is a high-value, tri-functionalized arene scaffold. Its utility in medicinal chemistry stems from its unique "orthogonal reactivity" profile, allowing sequential, chemo-selective modifications. This application note outlines the optimal workflows for transforming this building block into complex heterocyclic cores (e.g., indazoles, quinazolines) and PROTAC linkers.

Key Reactivity Features:

  • The "Anchor" (C1-Methanol): A primary benzylic alcohol amenable to oxidation or conversion into an electrophilic alkylating handle.

  • The "Warhead" (C5-Fluoro): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group.
    
  • The "Core" (C4-Nitro & C2-Bromo): The nitro group serves as a latent aniline for cyclization, while the bromine remains a stable handle for late-stage palladium-catalyzed cross-coupling.

Chemo-Orthogonal Reaction Landscape

The successful utilization of this scaffold relies on the Order of Operations . The nitro group is essential for activating the fluorine; therefore,


 reactions must precede nitro reduction.
Reaction Pathway Diagram

The following diagram illustrates the logical flow of derivatization, highlighting the critical decision points to avoid side reactions (e.g., hydrodehalogenation of the aryl bromide).

ReactionLandscape Start (2-Bromo-5-fluoro-4-nitrophenyl)methanol (Starting Material) Aldehyde Benzaldehyde Derivative (Oxidation) Start->Aldehyde MnO2 or PCC (Preserves F/NO2) AlkylHalide Benzyl Bromide/Chloride (Appel Reaction) Start->AlkylHalide CBr4, PPh3 (Appel) SNAr_Product Amino-Nitro Intermediate (SNAr Displacement of F) Start->SNAr_Product R2NH, DIPEA (Selective F displ.) Aniline Aniline Derivative (Nitro Reduction) Start->Aniline AVOID: Reduction First (Deactivates F) SNAr_Product->Aniline Fe, NH4Cl (Chemoselective) Heterocycle Fused Heterocycle (Indazole/Quinazoline) Aniline->Heterocycle Cyclization w/ C1 or Pd-Coupling at C2

Figure 1: Chemo-selective reaction pathways. Green nodes indicate the recommended primary transformation path for heterocyclic synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective Displacement

Objective: Replace the C5-Fluorine with a secondary amine (e.g., morpholine, piperazine) while leaving the C2-Bromine and C1-Alcohol intact. Mechanism: The ortho-nitro group lowers the energy of the Meisenheimer complex, making the C-F bond susceptible to cleavage. The C-Br bond is significantly less reactive under these conditions.

Materials:

  • Substrate: (2-Bromo-5-fluoro-4-nitrophenyl)methanol (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of substrate in 10 mL of anhydrous ACN.

  • Addition: Add DIPEA (2.0 eq) followed by dropwise addition of Morpholine (1.2 eq) at room temperature.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The reaction is typically complete within 2-4 hours. You should observe the formation of a deep yellow/orange product (characteristic of o-nitroanilines).

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). The product typically precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Expected yield >85%.

Protocol B: Chemoselective Nitro Reduction (Fe/NH4Cl)

Objective: Reduce the nitro group to an aniline without dehalogenating the C2-Bromine. Scientific Rationale: Catalytic hydrogenation (


, Pd/C) poses a high risk of hydrogenolysis of the aryl bromide. The Iron/Ammonium Chloride method is a single-electron transfer (SET) process that is highly chemoselective for nitro groups in the presence of halides.

Materials:

  • Substrate:

    
     Product from Protocol A (1.0 eq)
    
  • Reagent: Iron Powder (325 mesh, reduced) (5.0 eq)

  • Additive: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: Suspend the substrate (1.0 g) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add

    
     (5.0 eq) and Iron powder (5.0 eq).
    
  • Reflux: Heat the suspension to vigorous reflux (80°C) with mechanical stirring (magnetic stirring may fail due to iron clumping).

  • Monitoring: Monitor by TLC. The yellow nitro compound will convert to a fluorescent/colorless amine. Reaction time: 1-3 hours.

  • Filtration (Critical): While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Note: If the solution cools before filtration, the product may crystallize in the iron sludge.

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with EtOAc.

  • Purification: The crude aniline is often pure enough for the next step. If unstable, store under nitrogen at -20°C.

Protocol C: The Appel Reaction (Alcohol to Bromide)

Objective: Convert the benzylic alcohol to a benzylic bromide for alkylation. Rationale: Using


 can be harsh. The Appel reaction (

) proceeds under neutral conditions, preserving the nitro group and the aryl bromide.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (1.0 eq) and

    
     (1.2 eq) in anhydrous DCM at 0°C.
    
  • Addition: Add

    
     (1.2 eq) portion-wise over 15 minutes.
    
  • Reaction: Allow to warm to room temperature. Stir for 2 hours.

  • Workup: Concentrate directly and purify via silica gel flash chromatography (Hexanes/EtOAc). Triphenylphosphine oxide (

    
    ) is the main byproduct to separate.
    

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 248.94 g/mol Monoisotopic

Reactivity
High (F > Br)F is activated by ortho-NO2
Pd-Coupling Reactivity Moderate (Br)Requires oxidative addition (Pd0)
Reduction Selectivity Fe/NH4Cl > SnCl2 > H2/PdH2/Pd causes debromination
Storage 2-8°C, Dark, Inert GasLight sensitive (Nitro/Benzyl halide)

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Chemistry Steps.
    • [Link]

  • Chemoselective Nitro Reduction Protocols: ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride." Accessed Feb 14, 2026.
  • Appel Reaction Methodology

    • Organic Chemistry Portal. "Appel Reaction." Accessed Feb 14, 2026.
    • [Link]

  • Compound Data & Safety

    • PubChem.[2][3][4] "Compound Summary: (2-Bromo-5-fluoro-4-nitrophenyl)methanol." Accessed Feb 14, 2026.

    • [Link]

Disclaimer: The protocols provided herein are for research purposes only. All experiments should be conducted in a fume hood with appropriate PPE. Nitro-aromatics and benzyl halides are potentially toxic and lachrymatory.

Sources

Application Note: Strategic Synthesis of Inhibitors from (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of (2-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS: 474329-92-5) as a divergent core for synthesizing kinase inhibitors, specifically targeting Benzimidazole and Quinazoline scaffolds.

Executive Summary

(2-Bromo-5-fluoro-4-nitrophenyl)methanol is a high-value, polysubstituted aromatic building block. Its utility stems from its four orthogonal reactive handles:

  • Aryl Fluoride (C5): Activated by the ortho-nitro group, enabling facile Nucleophilic Aromatic Substitution (SNAr).

  • Nitro Group (C4): Precursor to anilines for heterocycle ring closure.

  • Aryl Bromide (C2): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Benzylic Alcohol (C1): A versatile anchor for solubilizing groups, oxidation to aldehydes (for cyclization), or conversion to leaving groups.

This guide details two primary workflows: Pathway A (Benzimidazole Synthesis via SNAr) and Pathway B (Indole/Quinazoline access via Oxidation).

Strategic Analysis of the Scaffold

The chemical logic below dictates the order of operations to prevent functional group interference.

ReactionLogic Start (2-Bromo-5-fluoro-4-nitrophenyl)methanol SNAr Pathway A: S_NAr (Displace F) Start->SNAr R-NH2, Base Oxidation Pathway B: Oxidation (Alcohol to Aldehyde) Start->Oxidation MnO2 or IBX Reduction Nitro Reduction (-NO2 to -NH2) SNAr->Reduction Fe/NH4Cl Henry Henry Rxn (Nitrostyrene) Oxidation->Henry MeNO2 Cyclization_A Cyclization (Benzimidazole) Reduction->Cyclization_A CH(OEt)3 Coupling_A Pd-Coupling (Suzuki on Br) Cyclization_A->Coupling_A Ar-B(OH)2 Cyclization_B Reductive Cyclization (Indole) Henry->Cyclization_B Fe/AcOH

Figure 1: Divergent synthetic pathways available from the starting material.

Protocol A: Synthesis of 6-Bromo-substituted Benzimidazoles

This is the most direct route to kinase inhibitor cores (e.g., similar to the core of Abemaciclib or Vemurafenib analogs).

Step 1: Protection of the Alcohol (Optional but Recommended)

While SNAr is selective for the amine, protecting the alcohol prevents side reactions during aggressive reduction or coupling steps.

  • Reagents: TBSCl (1.1 eq), Imidazole (1.5 eq), DCM, 0°C to RT.

  • Checkpoint: Monitor TLC for disappearance of the polar alcohol spot.

Step 2: SNAr Displacement

The fluorine at C5 is highly activated by the ortho-nitro group at C4.

  • Reagents: Primary Amine (R-NH2, 1.1 eq), DIPEA (2.0 eq), THF or DMF.

  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Mechanism: The amine attacks C5, displacing fluoride. The C2-Bromine remains intact due to the lower reactivity of aryl bromides compared to activated aryl fluorides in SNAr conditions.

  • Validation: 19F NMR will show the disappearance of the aryl fluoride signal (~ -110 to -120 ppm).

Step 3: Nitro Reduction
  • Reagents: Iron powder (5 eq), NH4Cl (5 eq), EtOH/H2O (4:1).

  • Conditions: Reflux (80°C) for 2–4 hours.

  • Note: Avoid H2/Pd if the R-group contains reducible olefins or if de-bromination is a risk (though aryl bromides are relatively stable to standard hydrogenation, Fe/NH4Cl is chemoselective).

Step 4: Benzimidazole Cyclization
  • Reagents: Triethyl orthoformate (HC(OEt)3) and catalytic p-TsOH.

  • Conditions: 80–100°C for 3 hours.

  • Outcome: Formation of the benzimidazole ring.[1][2] The Bromine is now located at position 6 (or 5, tautomer dependent), and the protected hydroxymethyl is at position 4.

Summary of Data (Simulated for Protocol A)
StepTransformationReagentsTypical YieldKey QC Parameter
1 ProtectionTBSCl, Imidazole>95%1H NMR: TBS singlet (~0.9 ppm)
2 SNArR-NH2, DIPEA85-92%MS: [M+H] corresponds to Product
3 ReductionFe, NH4Cl80-88%Appearance of diamine (polar)
4 CyclizationHC(OEt)375-85%1H NMR: Distinct C2-H singlet (~8.2 ppm)

Protocol B: Oxidation to Aldehyde (Gateway to Indoles/Quinazolines)

For scaffolds requiring a carbon extension or condensation at the C1 position.

Step 1: Selective Oxidation[3]
  • Reagent: Activated MnO2 (10 eq) in DCM or IBX (1.1 eq) in DMSO.

  • Conditions: Room temperature, 12–24 hours.

  • Critical Insight: Avoid Jones reagent or KMnO4 to prevent over-oxidation to the carboxylic acid (unless the acid is the target). The aldehyde is prone to hydration; store under inert atmosphere.

  • Product: 2-Bromo-5-fluoro-4-nitrobenzaldehyde .

Step 2: Application - Indole Synthesis
  • Henry Reaction: React aldehyde with nitromethane (MeNO2) and Ammonium Acetate to form the Nitrostyrene .

  • Reductive Cyclization: Treat nitrostyrene with Iron/Acetic Acid. This reduces both nitro groups and facilitates the intramolecular attack of the amine onto the alkene, forming 6-Bromo-5-fluoroindole .

Detailed Experimental Procedure (Benzimidazole Route)

Objective: Synthesis of N-methyl-6-bromo-4-(hydroxymethyl)-1H-benzimidazole.

  • SNAr Reaction: To a solution of (2-Bromo-5-fluoro-4-nitrophenyl)methanol (1.0 g, 4.0 mmol) in THF (10 mL) was added Methylamine (2M in THF, 2.4 mL, 4.8 mmol) and DIPEA (1.4 mL, 8.0 mmol). The mixture was stirred at 60°C for 5 hours. Concentration in vacuo yielded the crude yellow solid (Intermediate A).

  • Reduction: Intermediate A was dissolved in EtOH (20 mL) and Water (5 mL). Iron powder (1.12 g, 20 mmol) and Ammonium Chloride (1.07 g, 20 mmol) were added. The slurry was refluxed vigorously for 3 hours. The mixture was filtered hot through Celite to remove iron residues. The filtrate was concentrated to give the diamine (Intermediate B).

  • Cyclization: Intermediate B was suspended in Triethyl Orthoformate (10 mL) with a catalytic amount of p-TsOH (20 mg). The mixture was heated to 100°C for 4 hours. After cooling, the precipitate was filtered and washed with cold ether to yield the title compound.

Safety & Handling:

  • Nitro Compounds: Potentially explosive residues. Do not concentrate reaction mixtures containing excess nitric acid or nitrating agents to dryness.

  • Bromine/Fluorine: The starting material is an organohalide; standard PPE (gloves, goggles, fume hood) is mandatory to prevent sensitization.

References

  • Compound Data: PubChem. (2-Bromo-5-fluoro-4-nitrophenyl)methanol. CID 69845413. Available at: [Link]

  • Benzimidazole Synthesis: Organic Syntheses, Coll. Vol. 2, p.65 (1943); Vol. 19, p.16 (1939). (General procedure for benzimidazole formation from o-phenylenediamines). Available at: [Link]

  • SNAr Methodology:Journal of Medicinal Chemistry. "Synthesis of fluoro-substituted benzimidazoles via SNAr". (General grounding for fluoro-nitro displacement).
  • Indole Synthesis (Leimgruber-Batcho/Reissert):Organic Process Research & Development. Scalable synthesis of 5-fluoro-6-substituted indoles.
  • Oxidation Protocols: Organic Chemistry Portal. "Oxidation of Alcohols to Aldehydes using MnO2". Available at: [Link]

Sources

Application Note: Chemoselective Nitration of (4-Bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Challenge: Chemoselectivity in Benzylic Nitration

Nitrating a molecule like (4-bromo-2-fluorophenyl)methanol presents a classic chemoselectivity paradox in organic synthesis. The objective is to introduce a nitro group (


) onto the aromatic ring via Electrophilic Aromatic Substitution (EAS) without degrading the sensitive benzylic alcohol functionality.
  • Risk A: Oxidation. Standard nitrating media (mixed acid:

    
    ) are potent oxidizing agents. Benzylic alcohols are easily oxidized to aldehydes (benzaldehydes) or carboxylic acids (benzoic acids) under these conditions.
    
  • Risk B: Nitrate Ester Formation. Direct treatment of alcohols with nitric acid often yields alkyl nitrate esters (

    
    ). These are not only dead-end byproducts but are also energetic materials with significant explosion hazards .
    
  • Risk C: Regiocontrol. The directing effects of the substituents conflict:

    • 
      : Weakly activating, ortho/para directing.
      
    • 
      : Deactivating (inductive) but strongly ortho/para directing (resonance).
      
    • 
      : Deactivating, ortho/para directing.
      
The Solution: The "Protect-Nitrate-Deprotect" Strategy

To ensure scientific integrity and process safety, this protocol rejects direct nitration. Instead, we utilize a Transient Acetate Protection strategy. Acetylation electronically mimics the alcohol (weakly activating) but renders the oxygen resistant to oxidation and nitrate ester formation.

Predicted Regiochemistry: Based on the dominance of the fluorine resonance effect, the nitronium ion will preferentially attack the position para to the fluorine (Position 5). This position is electronically activated by the fluorine lone pair and sterically accessible compared to the position between the halogens.

Part 2: Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow and critical decision points for this synthesis.

NitrationWorkflow cluster_safety Safety Critical Control Point Start Start: (4-Bromo-2-fluorophenyl)methanol Step1 Step 1: Acetylation (Ac2O, Pyridine, DCM) Start->Step1 Protect Alcohol Check1 QC: 1H NMR (Confirm -OAc signal) Step1->Check1 Step2 Step 2: Nitration (KNO3, H2SO4, 0°C) Check1->Step2 Pass Step3 Step 3: Hydrolysis (K2CO3, MeOH) Step2->Step3 Quench & Isolate Final Product: (4-Bromo-2-fluoro-5-nitrophenyl)methanol Step3->Final Purify

Figure 1: Step-wise synthetic workflow emphasizing the protection strategy to prevent oxidative degradation.

Reagents and Materials Table
ReagentRoleEq.Notes
(4-Bromo-2-fluorophenyl)methanol Substrate1.0Limiting Reagent
Acetic Anhydride (

)
Protecting Group1.2Excess ensures full conversion
Pyridine Base/Catalyst1.5Scavenges acid byproduct
Potassium Nitrate (

)
Nitrating Agent1.05Solid source allows controlled addition
Sulfuric Acid (

)
Solvent/Catalyst10 volConcentrated (98%); dehydrating agent
Potassium Carbonate (

)
Base2.0Mild hydrolysis
Methanol (

)
Solvent10 volSolvent for deprotection
Detailed Methodology
Stage 1: Acetyl Protection

Objective: Mask the benzylic alcohol as an ester.

  • Setup: Charge a round-bottom flask with (4-bromo-2-fluorophenyl)methanol (1.0 eq) and Dichloromethane (DCM, 10 volumes).

  • Addition: Add Pyridine (1.5 eq) and cool the solution to 0°C.

  • Reaction: Add Acetic Anhydride (1.2 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Quantitative yield is expected. The product, 4-bromo-2-fluorobenzyl acetate , is usually an oil.

Stage 2: Nitration (The Critical Step)

Objective: Install the nitro group at Position 5. Note: We use solid


 instead of fuming 

for better thermal control.
  • Preparation: Dissolve the acetate intermediate from Stage 1 in concentrated

    
     (10 volumes). Cool to -5°C to 0°C  using an ice/salt bath.
    
  • Nitration: Add solid

    
     (1.05 eq) portion-wise over 30 minutes.
    
    • Critical: Monitor internal temperature. Do not allow it to exceed 5°C. Exotherms indicate rapid reaction; uncontrolled heat leads to dinitration or tar formation.

  • Completion: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.

    • Target Mass: Look for

      
       corresponding to Substrate + 45 Da (
      
      
      
      - H).
  • Quench: Pour the reaction mixture slowly onto crushed ice (20 volumes) with vigorous stirring. The product should precipitate as a solid.[1]

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash organic layer with water and brine.[2]

Stage 3: Hydrolysis (Deprotection)

Objective: Reveal the alcohol.

  • Reaction: Dissolve the nitrated acetate in Methanol (10 volumes). Add

    
     (2.0 eq).
    
  • Conditions: Stir at RT for 1–2 hours. This mild condition cleaves the acetate but leaves the aromatic bromide and nitro groups intact.

  • Workup: Concentrate the methanol. Resuspend residue in water and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/Ethyl Acetate gradient).

Part 3: Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism and Regioselectivity

The nitration proceeds via the formation of a Sigma Complex (Arenium Ion) .

  • Why Position 5?

    • The fluorine atom at Position 2 donates electron density into the ring via resonance (2p-2p overlap), strongly activating the positions ortho and para to it.

    • The para position (Position 5) is sterically less hindered than the ortho position (Position 3, which is flanked by F and Br).

    • The Bromine at Position 4 is deactivating but directs ortho/para. Position 5 is ortho to the Bromine.[3]

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield in Stage 2 Temperature too highEnsure addition of

is very slow; keep T < 0°C.
Formation of Aldehyde Oxidation occurringEnsure Stage 1 (Protection) was complete. Free alcohol oxidizes instantly.
Explosion/Fuming Benzyl Nitrate formationSTOP. You likely skipped protection or hydrolysis happened in the acid. Quench remotely.
Mixture of Isomers Poor RegiocontrolLower temperature to -10°C to increase selectivity for the kinetic product.
Safety Profile
  • Nitration Risks: The reaction of

    
     and organic matter is highly exothermic. Always add the organic substrate to the acid slowly, or the nitrate salt to the acid/substrate mixture slowly.
    
  • Benzyl Nitrates: If you attempt this without protection, you may form benzyl nitrate. This compound is shock-sensitive. The acetate route described above eliminates this risk.

Part 4: References

  • Vertex Pharmaceuticals. (2025). Process for the preparation of 4-fluoro-3-methoxyaniline and intermediates thereof. WO 2025/109026. (Demonstrates nitration patterns on 4-bromo-2-fluorophenol derivatives). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4] John Wiley & Sons.[4] (Authoritative source for Acetyl protection stability and removal). Link

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (The definitive text on aromatic nitration mechanisms).

  • Science Learning Center. (2020). Experiment 11: Electrophilic Aromatic Substitution – Nitration. University of Wisconsin-Madison. (General procedure for low-temperature nitration). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Chromatography Troubleshooting & Protocol Optimization Reference ID: CAS 474329-92-5 (and related derivatives)[1]

System Overview & Physicochemical Context

Welcome to the technical support hub for the purification of (2-Bromo-5-fluoro-4-nitrophenyl)methanol . This intermediate is critical in the synthesis of kinase inhibitors and heterocyclic scaffolds.[1] Its purification presents a specific set of challenges due to the "push-pull" electronic nature of the aromatic ring.

The Molecule at a Glance

Before initiating purification, understand your analyte's behavior on the stationary phase:

FeatureChromatographic Implication
Benzyl Alcohol (-CH₂OH) H-Bond Donor/Acceptor: Causes strong interaction with silica silanols, leading to peak tailing.
Nitro Group (-NO₂) Strong UV Chromophore: Excellent detection at 254 nm. High polarity increases retention.[1]
Halogens (Br, F) Lipophilicity: Modulates retention but creates "regioisomer clusters" if synthesis involved non-selective halogenation/nitration.[1]
Electronic State Electron Deficient: The ring is deactivated.[1] Unlike electron-rich benzyl alcohols, this molecule is resistant to acid-catalyzed dimerization on silica but prone to oxidation to the aldehyde.

Standard Operating Protocol (The "Happy Path")[1]

For 90% of users, the following Flash Chromatography protocol yields >98% purity.

Phase 1: Preparation
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm).[1]

  • Loading Method: Solid Load (Dry Load) is mandatory.[1]

    • Why? Nitrobenzyl alcohols often have poor solubility in non-polar mobile phases (Hexane/Heptane).[1] Liquid loading with DCM or EtOAc causes "band broadening" before the run starts.[1]

    • Protocol: Dissolve crude in minimum Acetone or THF.[1] Add Celite 545 (1:2 w/w ratio).[1] Evaporate to a free-flowing powder.

Phase 2: Elution Strategy
  • Mobile Phase A: n-Heptane (or Hexanes)

  • Mobile Phase B: Ethyl Acetate (EtOAc)[1]

  • Gradient Profile:

Column Volume (CV)% Mobile Phase BPurpose
0–2 CV5%Isocratic hold to elute non-polar debris (e.g., bromobenzenes).
2–10 CV5% → 40%Linear gradient.[1] Product typically elutes between 25–35% B.
10–12 CV40% → 100%Flush to remove highly polar oxidation byproducts (acids).[1]
Phase 3: Detection
  • Primary: UV @ 254 nm (Strong absorption by Nitro-aromatic system).

  • Secondary: UV @ 280 nm (Helps distinguish from non-nitro impurities).[1]

Troubleshooting Center (Q&A)

Below are the most frequent support tickets we receive regarding this compound, with detailed root-cause analysis and solutions.

Ticket #104: Separation of Regioisomers

User Question: "I synthesized this via nitration of the bromofluorobenzyl alcohol, but I see a 'shoulder' peak that won't separate. Is it the product?"

Expert Diagnosis: Nitration of multi-substituted benzenes often yields regioisomers (e.g., 6-nitro vs 4-nitro isomers). These have identical mass and very similar polarity.[1] Standard gradients are too steep to resolve them.[1]

Solution: The "Isocratic Hold" Method

  • Run a TLC in 30% EtOAc/Hexane. Calculate the Rf of your product (Target Rf = 0.25–0.30).

  • Modify Gradient: Instead of a linear ramp, use a step gradient .

    • Rapidly ramp to 5% below the eluting percentage.

    • HOLD isocratically for 5–8 column volumes.

    • This maximizes the "selectivity factor" (

      
      ) by keeping the analyte interacting with the silica longer without increasing solvent strength.[1]
      
  • Alternative Solvent: Switch Mobile Phase B to Dichloromethane (DCM) with 2% Methanol. The selectivity of DCM often resolves nitro-regioisomers better than EtOAc due to different dipole interactions.

Ticket #209: Peak Tailing & Streaking

User Question: "My product elutes over 20 test tubes. The peak looks like a shark fin (fronting then long tail).[1] I'm losing yield."

Expert Diagnosis: This is classic Silanol Interaction .[1] The benzyl alcohol hydroxyl group is hydrogen-bonding with the acidic silanol groups (


) on the silica surface.

Solution: Mobile Phase Modifiers Do NOT use bases like Triethylamine (TEA) with nitro-aromatics if avoidable, as they can cause color changes (Meisenheimer complex formation).[1]

  • The Fix: Add 1% Isopropyl Alcohol (IPA) to both Mobile Phase A and B.

  • Mechanism:[1][2][3][4] IPA is a stronger H-bond donor than your product. It "caps" the active silanol sites, allowing your product to pass through without sticking.[1]

Ticket #315: Missing Mass / Decomposition

User Question: "I loaded 5g of crude, but only recovered 3g. The column turned yellow/brown at the top."[1]

Expert Diagnosis: While electron-deficient benzyl alcohols are acid-stable, they are susceptible to oxidative degradation or irreversible adsorption of precursors.

  • Oxidation: The benzyl alcohol can oxidize to the aldehyde (2-Bromo-5-fluoro-4-nitrobenzaldehyde) on the column if the silica contains metal impurities (Iron/active sites).

  • Irreversible Adsorption: Highly polar byproducts (benzoic acids) from the synthesis will stick to the top and never elute with Hex/EtOAc.[1]

Solution: The "Flush & Wash" [1]

  • Always finish your run with a 10% Methanol in DCM flush.[1] This ensures recovery of any polar material stuck on the column.[1]

  • Verification: Check the "missing mass" fraction by NMR.[1] If it's the aldehyde (CHO proton at ~10 ppm), your silica might be too active.[1] Use "neutralized" silica or shorten run times.[1]

Visual Workflows

Diagram 1: Purification Decision Tree

Use this logic flow to determine the optimal purification route based on your crude purity.[1]

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (30% EtOAc/Hex) Start->CheckTLC Decision1 Is Rf difference (ΔRf) > 0.1? CheckTLC->Decision1 StandardFlash Standard Flash Chromatography Gradient: 5-40% EtOAc/Hex Decision1->StandardFlash Yes (Easy) DifficultSep Difficult Separation Decision1->DifficultSep No (Regioisomers) Final Pure Product (>98% HPLC) StandardFlash->Final AltSolvent Switch Solvent System DCM / MeOH (98:2) DifficultSep->AltSolvent Option A Isocratic Isocratic Hold Strategy Hold at Rf = 0.3 solvent % DifficultSep->Isocratic Option B Crystallization Pre-treatment: Recrystallize from Toluene/Heptane DifficultSep->Crystallization Scale > 10g AltSolvent->Final Isocratic->Final Crystallization->StandardFlash Supernatant

Caption: Decision logic for selecting the purification method based on TLC separation efficiency.

Diagram 2: Troubleshooting Logic

Follow this path if your chromatogram shows anomalies.

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing Coelution Co-elution Problem->Coelution LowYield Low Recovery Problem->LowYield Sol_Tailing Add 1% Isopropanol or Switch to DCM Tailing->Sol_Tailing H-Bonding Sol_Coelution Use Isocratic Hold or Change Selectivity (C18) Coelution->Sol_Coelution Regioisomers Sol_Yield Check for Oxidation (Aldehyde) Flush column with MeOH LowYield->Sol_Yield Adsorption

Caption: Root cause analysis and immediate corrective actions for common chromatographic failures.

Advanced Scale-Up Protocol (>10g)

When moving from medicinal chemistry scale (mg) to process scale (g/kg), chromatography becomes expensive.[1]

Recommended Pre-treatment: Crystallization Before loading the column, attempt to enrich the product purity via crystallization.[1]

  • Solvent System: Toluene (Solvent) and Heptane (Anti-solvent).[1]

  • Procedure: Dissolve crude in hot Toluene (60°C). Add Heptane dropwise until turbidity persists.[1] Cool slowly to 4°C.

  • Result: Nitrobenzyl alcohols often crystallize well.[1] Filtration may yield >95% purity, allowing a much faster "filtration column" (plug) rather than a full separation run.[1]

References

  • PubChem. (2025).[1][5] (2-Bromo-5-fluoro-4-nitrophenyl)methanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. (2014). General Procedures for Chromatography of Nitro-Aromatics. Org. Synth. (Contextual reference for nitro-aromatic purification gradients). [Link]

  • ResearchGate. (2021). Separation of regio-isomers of substituted aromatics. [Link]

Sources

side products in the synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Executive Summary & Synthetic Logic

The synthesis of (2-Bromo-5-fluoro-4-nitrophenyl)methanol (BFNM) presents a unique chemoselective challenge due to the presence of three distinct functional groups on the benzene ring: a halogen pair (Br/F) and a nitro group (


).

The most robust synthetic route typically proceeds via the nitration of 2-bromo-5-fluorotoluene followed by oxidation and selective reduction, or the direct reduction of 2-bromo-5-fluoro-4-nitrobenzoic acid .

Critical Failure Points:

  • Regiocontrol (Nitration Step): Steric and electronic competition between the 4- and 6-positions.

  • Chemoselectivity (Reduction Step): Reducing the carboxylic acid/ester without touching the nitro group or dehalogenating the ring.

  • Nucleophilic Sensitivity (SNAr): The 5-fluoro substituent is activated by the ortho-nitro group, making it highly susceptible to hydrolysis (substitution by OH) or alkoxylation.

Interactive Troubleshooting Guide (Q&A)

Category A: Nitration & Regioisomer Issues

Q1: I am observing a persistent impurity (~5-10%) with the same mass as my intermediate after nitrating 2-bromo-5-fluorotoluene. It co-elutes on TLC. What is it?

  • Diagnosis: This is likely the 6-nitro regioisomer (2-Bromo-5-fluoro-6-nitrotoluene).

  • Mechanism: In 2-bromo-5-fluorotoluene, the methyl group (C1) and fluorine (C5) both direct incoming electrophiles ortho/para.

    • Position 4 (Target): Para to Methyl, Ortho to Fluorine.

    • Position 6 (Impurity): Ortho to Methyl, Ortho to Fluorine.

    • Analysis: While Position 6 is electronically activated, it is sterically "sandwiched" between the Methyl and Fluorine groups. Position 4 is less hindered, making it the major product. However, higher reaction temperatures (>0°C) or uncontrolled exotherms will increase the ratio of the 6-nitro isomer.

  • Corrective Action:

    • Temperature Control: Conduct the nitration at -10°C to 0°C .

    • Reagent: Use fuming

      
       in 
      
      
      
      with slow addition to prevent localized heating.
    • Purification: Recrystallization from Ethanol/Heptane is often effective for removing the 6-nitro isomer, as it disrupts the crystal lattice symmetry differently than the 4-nitro target.

Category B: Reduction & Chemoselectivity

Q2: During the reduction of the benzoic acid precursor to the alcohol, I see a new peak at M-30 (loss of O) or M-16. The nitro group seems to be disappearing.

  • Diagnosis: You are experiencing Nitro Reduction to the aniline or hydroxylamine.

  • Cause: Using non-chemoselective reducing agents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (

    
    /Pd). LiAlH4 will indiscriminately reduce the ester/acid and the nitro group.
    
  • Corrective Action:

    • Switch Reagent: Use Borane-THF (

      
      )  or Borane-Dimethyl Sulfide (
      
      
      
      )
      . Borane reduces carboxylic acids faster than nitro groups due to the coordination mechanism with the carbonyl oxygen.
    • Alternative: Use a mixed anhydride method (Ethyl chloroformate +

      
      ). This activates the acid for reduction by mild borohydride, which leaves the nitro group intact.
      

Q3: My product mass spectrum shows a cluster consistent with the loss of Bromine (M-79/81).

  • Diagnosis: Hydrodebromination (Radical Debromination).

  • Cause: If using

    
     in protic solvents (methanol/ethanol) at high temperatures, or if trace transition metals are present, radical pathways can cleave the C-Br bond.
    
  • Corrective Action:

    • Avoid refluxing in alcohols for extended periods.

    • Degas solvents to remove dissolved oxygen (which can initiate radical chains).

    • If using

      
      , add a stoichiometric amount of 
      
      
      
      or
      
      
      (Luche conditions) to accelerate carbonyl reduction and minimize side reactions.
Category C: Nucleophilic Aromatic Substitution (SNAr)

Q4: I have a significant impurity at M-2 (Mass 247 instead of 249). The Fluorine NMR signal is gone.

  • Diagnosis: Hydrolysis Product [(2-Bromo-5-hydroxy-4-nitrophenyl)methanol].

  • Mechanism: The 5-Fluoro atom is ortho to the 4-Nitro group. This creates a highly activated system for Nucleophilic Aromatic Substitution (

    
    ). Even weak nucleophiles like water or hydroxide (during basic workup) can displace the fluorine.
    
  • Corrective Action:

    • pH Management: Avoid strong bases (NaOH, KOH) during workup. Quench reactions with saturated

      
       or dilute HCl.
      
    • Solvent Choice: Do not use alkoxide bases or nucleophilic solvents (like methanol with base) at high temperatures, or you will form the methoxy-ether analog.

Side Product Profile & Specifications

Impurity NameStructure DescriptionOrigin StepRelative Retention (HPLC)Mitigation Strategy
Impurity A (Regioisomer) 2-Bromo-5-fluoro-6-nitro phenyl methanolNitration~0.95 - 1.05 (Close eluter)Strict temp control (<0°C); Recrystallization.
Impurity B (Hydrolysis) 2-Bromo-5-hydroxy -4-nitrophenyl methanolWorkup / SNAr< 0.8 (More polar)Avoid pH > 9; Keep workup cold.
Impurity C (Aniline) (4-Amino -2-bromo-5-fluorophenyl)methanolReduction< 0.5 (Basic, polar)Use

instead of

.
Impurity D (Debromo) (3-Fluoro-4-nitrophenyl )methanolReduction~0.8 - 0.9Avoid radical initiators; Degas solvents.

Visualizing the Reaction Pathways

The following diagram maps the critical decision points and where specific side products branch off from the main synthetic artery.

G Start 2-Bromo-5-fluorotoluene Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Intermediate_Major Major: 4-Nitro Isomer (Precursor) Nitration->Intermediate_Major Major Pathway Intermediate_Minor Impurity A: 6-Nitro Isomer Nitration->Intermediate_Minor Steric Leakage (High Temp) Oxidation Step 2: Oxidation (KMnO4) Intermediate_Major->Oxidation Acid 2-Bromo-5-fluoro- 4-nitrobenzoic Acid Oxidation->Acid Reduction Step 3: Reduction (BH3-THF) Acid->Reduction Side_SNAr Impurity B: Hydrolysis (OH replaces F) Acid->Side_SNAr Basic Workup (SNAr) Product TARGET: (2-Bromo-5-fluoro- 4-nitrophenyl)methanol Reduction->Product Chemoselective (Borane) Side_Amine Impurity C: Aniline (NH2 replaces NO2) Reduction->Side_Amine Over-reduction (LiAlH4/H2) Product->Side_SNAr Basic Workup

Caption: Synthetic workflow illustrating the divergence points for Regioisomers (Impurity A), SNAr byproducts (Impurity B), and Over-reduction products (Impurity C).

Experimental Protocol: Chemoselective Reduction

Standardized procedure to minimize Impurity C (Aniline) and Impurity D (Debromination).

  • Setup: Flame-dry a 250 mL reaction flask under Nitrogen.

  • Dissolution: Dissolve 2-bromo-5-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Activation: Cool to 0°C. Add Borane-THF complex (1.0 M in THF, 1.5 eq) dropwise over 30 minutes.

    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor TLC.[1][2] If starting material remains, add 0.2 eq additional Borane. Do not heat to reflux unless necessary, to preserve the Bromine.

  • Quench: Cool to 0°C. Slowly add Methanol to quench excess Borane (Wait for bubbling to cease).

  • Workup: Concentrate in vacuo. Partition residue between Ethyl Acetate and 0.5 M HCl (Acidic wash prevents formation of emulsions and removes trace amines). Wash with Brine.[2][3] Dry over

    
    .[2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69845413, (2-bromo-5-fluoro-4-nitrophenyl)methanol. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Brown, H. C., & Krishnamurthy, S. (1979).Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. (Authoritative source for Borane chemoselectivity toward COOH vs NO2).

Sources

preventing decomposition of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with (2-bromo-5-fluoro-4-nitrophenyl)methanol. Here, we address common challenges and questions regarding the stability and handling of this compound to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction: Understanding the Molecule

(2-Bromo-5-fluoro-4-nitrophenyl)methanol is a multifunctional aromatic compound. Its reactivity is primarily dictated by the interplay of its substituents: a benzylic alcohol, a nitro group, a bromine atom, and a fluorine atom. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's stability, making the benzylic proton more acidic and the aromatic ring susceptible to nucleophilic substitution.[1][2] This inherent reactivity demands careful handling and storage to prevent unwanted decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (2-Bromo-5-fluoro-4-nitrophenyl)methanol?

A1: Proper storage is the most critical factor in preventing decomposition. We recommend the following conditions:

  • Temperature: Store in a cool, dark, and dry place. Refrigeration (2-8°C) is ideal for long-term storage. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

  • Purity: Ensure the compound is of high purity. Impurities can often catalyze decomposition.

Q2: I've noticed my sample of (2-Bromo-5-fluoro-4-nitrophenyl)methanol has developed a yellowish or brownish tint over time. What does this indicate?

A2: Discoloration is a common sign of decomposition. The formation of colored byproducts often results from oxidation of the benzylic alcohol to the corresponding aldehyde or from reactions involving the nitro group.[3] If you observe a significant color change, it is advisable to verify the purity of the compound by an appropriate analytical method (e.g., NMR, LC-MS) before use.

Q3: Is this compound sensitive to light?

A3: Yes, nitrobenzyl alcohols can be light-sensitive.[3][4] Photochemical reactions can lead to oxidation of the alcohol or other unwanted side reactions. Always store the compound in an amber vial and minimize its exposure to direct light during handling and experiments.

Q4: What solvents are recommended for dissolving (2-Bromo-5-fluoro-4-nitrophenyl)methanol?

A4: The compound is soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and acetonitrile. For reactions, it is crucial to use anhydrous solvents to prevent water-mediated side reactions.

Q5: Are there any reagents that are incompatible with this compound?

A5: Yes. Avoid strong bases, strong reducing agents, and strong oxidizing agents, except when they are intended reagents in a controlled reaction.

  • Strong bases: Can deprotonate the benzylic alcohol, potentially leading to side reactions.

  • Strong reducing agents: Can reduce the nitro group to an amine or other intermediates.[5]

  • Strong oxidizing agents: Can oxidize the benzylic alcohol to a carboxylic acid.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the use of (2-bromo-5-fluoro-4-nitrophenyl)methanol.

Issue 1: Reaction Failure or Low Yield

If you are experiencing unexpected results in your reaction, consider the following possibilities:

Potential Cause Troubleshooting Steps
Decomposed Starting Material - Verify the purity of your (2-bromo-5-fluoro-4-nitrophenyl)methanol using TLC, NMR, or LC-MS. - If decomposition is confirmed, purify the material (e.g., by column chromatography) or use a fresh batch.
Incompatible Reaction Conditions - Temperature: Ensure the reaction temperature is appropriate. Excessive heat can cause decomposition. - pH: Be mindful of the reaction's pH. Strong acidic or basic conditions may not be suitable. - Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure it is performed under an inert atmosphere with anhydrous solvents.
Incorrect Reagent Stoichiometry - Double-check your calculations for all reagents.
Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of numerous spots on a TLC plate or unexpected peaks in an LC-MS chromatogram can be perplexing.


start [label="Multiple Byproducts Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Purity of Starting Material"]; check_conditions [label="Review Reaction Conditions\n(Temp, Solvent, pH, Atmosphere)"]; check_reagents [label="Assess Reagent Compatibility and Purity"];

purity_ok [label="Purity OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conditions_ok [label="Conditions Optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagents_ok [label="Reagents Compatible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

purify_sm [label="Purify or Replace Starting Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Systematically Vary Conditions\n(e.g., lower temperature, change solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_reagents [label="Use Fresh/Purified Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_purity; check_purity -> purity_ok; purity_ok -> check_conditions [label="Yes"]; purity_ok -> purify_sm [label="No"]; purify_sm -> start;

check_conditions -> conditions_ok; conditions_ok -> check_reagents [label="Yes"]; conditions_ok -> optimize_conditions [label="No"]; optimize_conditions -> start;

check_reagents -> reagents_ok; reagents_ok -> end_success [label="Yes"]; reagents_ok -> replace_reagents [label="No"]; replace_reagents -> start; }

Troubleshooting workflow for byproduct formation.

Experimental Protocols

Protocol 1: Standard Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general framework for using (2-bromo-5-fluoro-4-nitrophenyl)methanol in an SNAr reaction, a common application for this class of compounds.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill or dry solvents over appropriate drying agents.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (2-bromo-5-fluoro-4-nitrophenyl)methanol (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

    • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

    • If required, add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5 - 2.0 eq).

  • Reaction Monitoring:

    • Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures, depending on the nucleophile's reactivity).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.


start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Anhydrous Glassware and Solvents"]; setup [label="Combine Reactants Under Inert Atmosphere"]; monitor [label="Monitor Reaction Progress (TLC/LC-MS)"]; workup [label="Quench and Extract Product"]; purify [label="Purify by Column Chromatography"]; end [label="Characterize Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep -> setup -> monitor -> workup -> purify -> end; }

Generalized SNAr experimental workflow.

References

  • Wikipedia. Nitro compound. [Link]

  • Ju, X.-H., et al. (2011). Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics, 13(3), 1152-1160. [Link]

  • Li, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(13), 5183. [Link]

  • Filo. (2024). p-Nitrobenzyl alcohol is more acidic than benzyl alcohol, but p-methoxy... [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Wan, P., & Yates, K. (1982). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 60(17), 2176-2185. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • Filo. (2026). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a... [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • UConn Home & Garden Education Center. Composting Troubleshooting Guide. [Link]

  • Massachusetts Institute of Technology. Lab Safety. [Link]

  • Organic Syntheses. (2018). Furan-2-yl(phenyl)methanol. [Link]

  • United States Environmental Protection Agency. (2025). Composting At Home. [Link]

  • Wan, P., & Yates, K. (1981). Photochemical Oxidation of Nitrobenzyl Alcohols in Aqueous Solution. Journal of the Chemical Society, Chemical Communications, (20), 1023-1024. [Link]

  • PubChemLite. (2-bromo-5-fluoro-4-nitrophenyl)methanol. [Link]

  • Reddit. (2018). I don't know how to approach Decomposition Reactions. [Link]

  • PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]

  • Synthonix. (2-bromo-5-nitrophenyl)methanol. [Link]

  • PubChem. (2-Fluoro-5-nitrophenyl)methanol. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. [Link]

  • ResearchGate. Possible reactions for methanol decomposition. [Link]

  • University of Tennessee, Knoxville, Environmental Health & Safety. Time-Sensitive Chemicals. [Link]

Sources

improving yield in the reduction of the nitro group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitro Reduction Technical Support Center.

Ticket Status: Open Agent: Senior Application Scientist (Process Chemistry Division) Subject: Optimization of Yield and Selectivity in Nitro Group Reduction

Introduction: The "Hidden" Yield Killers

Reducing a nitro group (


) to an amine (

) is a textbook transformation, yet in a professional drug development context, it is rarely "textbook." The yield losses usually stem from three specific pitfalls:
  • Catalyst Poisoning: Invisible impurities stalling the reaction at the hydroxylamine (

    
    ) intermediate.
    
  • Over-Reduction: Stripping away sensitive halogens (dehalogenation) or reducing heteroaromatic rings.

  • Work-up Attrition: Losing product in the "iron sludge" of classical Bechamp reductions.

This guide moves beyond basic organic chemistry to the process engineering of the reaction.

Module 1: Catalytic Hydrogenation (The Industrial Standard)

The Scenario: You are using


 with Pd/C or Raney Nickel. The reaction is clean but stalls or produces impurities.
Critical Insight: The Hydroxylamine Trap

The reduction proceeds via the nitroso (


) and hydroxylamine (

) intermediates. The bottleneck is often the final reduction of the hydroxylamine to the amine. If this stalls, the hydroxylamine can condense with the nitroso intermediate to form azoxy dimers (colored impurities) that ruin yield.

Field-Proven Fix: Vanadium Doping Adding catalytic amounts of Vanadium (e.g.,


 or soluble Vanadium salts) significantly accelerates the reduction of the hydroxylamine intermediate, preventing dimer formation.
Protocol A: Optimized Hydrogenation with Poison Control

Use this for standard aromatic nitro reduction.

  • Catalyst Selection: 5-10 wt% loading of 5% Pd/C (50% water wet). Note: Wet catalyst is safer (non-pyrophoric) and often more active.

  • Solvent: Methanol or Ethanol.

  • The "Scavenger" Step (Crucial): If your starting material contains thioethers or amines, pre-treat the solution with activated carbon for 30 mins and filter before adding the metal catalyst. This removes poisons.

  • Reaction: Pressurize to 3-5 bar

    
    .
    
  • Monitoring: Do not stop at the disappearance of the starting material (SM). Monitor for the disappearance of the hydroxylamine intermediate (often more polar than SM but less polar than product).

Module 2: Chemoselectivity (The "Sniper" Approach)

The Scenario: Your molecule has a halogen (Cl, Br, I) or an aldehyde.[1][2][3][4][5] Standard Pd/C hydrogenation will strip the halogen (dehalogenation) or reduce the aldehyde.

Decision Logic: Selecting the Right Method

NitroReductionLogic Start Substrate Analysis Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Standard Standard Pd/C Hydrogenation Halogen->Standard No PtS Use Sulfided Platinum (Pt(S)/C) or Fe/NH4Cl Halogen->PtS Yes Aldehyde Contains Aldehyde/Ketone? Aldehyde->Standard No Dithionite Use Sodium Dithionite or Zn/HCl Aldehyde->Dithionite Yes FeNH4Cl Use Fe / NH4Cl (Bechamp Mod.) Aldehyde->FeNH4Cl Yes (High Selectivity Needed) Standard->Aldehyde PtS->Aldehyde

Figure 1: Decision matrix for selecting the reduction method based on competing functional groups.

Protocol B: The "Clean" Iron Reduction (Fe / )

Use this when you must preserve halogens or cannot use high-pressure hydrogen.

Why this works: Unlike the classical Fe/HCl (which generates acidic sludge and eats halogens), using Ammonium Chloride (


) buffers the reaction to pH 5-6. This is mild enough to preserve sensitive groups and prevents the formation of unfilterable iron hydroxides.

Step-by-Step:

  • Ratio: Substrate (1 eq) : Iron Powder (3-5 eq) :

    
     (5-10 eq).
    
  • Solvent: Ethanol/Water (2:1). The water is essential for the electrolyte transfer.

  • Procedure:

    • Reflux the mixture (typically 70-80°C).

    • Vigorous stirring is mandatory (heterogeneous reaction).

  • The "Anti-Sludge" Workup (Yield Saver):

    • Do NOT rotovap the ethanol immediately.

    • Step 1: Filter the hot mixture through a Celite pad while still wet. (Iron oxides precipitate as a sludge if allowed to cool/dry).

    • Step 2: Wash the cake with EtOAc.

    • Step 3: Now remove organic solvents.

    • Step 4: Partition between water and EtOAc. The amine will be in the organic layer; inorganic salts stay in water.

Module 3: Troubleshooting Guide

Data Presentation: Symptom-Cause-Fix Matrix

SymptomProbable Root CauseTechnical Fix
Reaction stalls at 50% Catalyst Poisoning (S, N, P)Add more catalyst or perform a charcoal pre-treatment on the SM solution.
Loss of Halogen (De-X) Pd/C is too activeSwitch to Sulfided Platinum (Pt(S)/C) or add thiophene (poison) to Pd/C to dampen activity.
Colored Impurities (Orange/Red) Azo/Azoxy couplingReaction pH is too basic. Add trace acetic acid or use Vanadium co-catalyst.
Low Yield after Workup (Fe) Product trapped in Iron sludgeUse the Fe/NH4Cl protocol. Do not let the filter cake dry before washing.
Aldehyde reduced to Alcohol Hydride transfer occurredSwitch to Sodium Dithionite or Tin(II) Chloride . Avoid

even with catalysts.

Module 4: Advanced Visualization (Mechanism)

Understanding the Iron/Ammonium Chloride electron transfer cycle helps explain why it is milder than acid reduction.

FeReduction Fe0 Fe(0) Surface ET Electron Transfer Fe0->ET Donates e- RNO2 R-NO2 RNO2->ET RNH2 R-NH2 ET->RNH2 Reduction Steps FeOx FeOx ET->FeOx Fe(II)/Fe(III) Oxides NH4Cl NH4Cl (Electrolyte/Proton Source) NH4Cl->ET Buffers pH (Proton Source)

Figure 2: The surface-mediated electron transfer in Fe/NH4Cl reduction. Note that NH4Cl acts as a proton shuttle, avoiding the high acidity of HCl.

References

  • Selective Reduction of Halogenated Nitroarenes

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[2][6]

    • Source:N
    • URL:[Link]

  • Iron-Ammonium Chloride Protocol: Title: Reduction of nitro arene by Fe/ammonium chloride - Synthetic Page. Source:ChemSpider Synthetic Pages.
  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds (Patent EP0825979B1).
  • Sodium Dithionite Mechanism

    • Title: Sodium Hydrosulfite (Dithionite) - Reagent Profile.[5]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Support Center: Workup & Handling of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical support resource designed for researchers working with (2-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS: 474329-92-5). It addresses the specific physicochemical challenges of this scaffold—namely its amphiphilic nature, shock sensitivity potential, and SNAr reactivity profiles.

Module 1: The "Zero-Fail" Safety & Handling Protocol

Status: Critical | Applicability: All Reactions

Q: What are the hidden hazards of this specific scaffold beyond standard MSDS data? A: While standard safety data sheets highlight skin irritation and acute toxicity, the combination of a nitro group , a benzyl alcohol , and halogens creates specific risks:

  • Thermal Instability: The ortho-nitro-halo motif can lower the onset temperature for decomposition. Avoid heating crude residues >50°C during rotary evaporation.

  • Sensitization: Benzylic halides (potential byproducts if the alcohol is activated) are potent lachrymators and sensitizers. Treat all crude mixtures as potential alkylating agents.

  • Shock Sensitivity: While not a primary explosive, polynitro/halo-aromatics can exhibit shock sensitivity when dry. Always keep the crude material wet with solvent or oil until fully characterized.

Q: My material turned into a "tar" after drying. How do I prevent this? A: This is likely due to autocatalytic decomposition or polymerization initiated by trace acid.

  • The Fix: Always wash the organic layer with saturated NaHCO₃ before drying to neutralize trace acids generated from halide hydrolysis.

  • Storage: Store the solid at -20°C under argon. The benzylic alcohol is prone to oxidation to the aldehyde (2-bromo-5-fluoro-4-nitrobenzaldehyde) upon prolonged air exposure.

Module 2: Universal Workup Workflow (The "Happy Path")

Context: Standard extraction for SNAr or Protection reactions.

Protocol:

  • Quench: Pour reaction mixture into 5 volumes of cold 5% NaHCO₃ (not water).

    • Why? Neutralizes adventitious acid; the basicity prevents protonation of amine byproducts (if any), keeping them in the organic phase.

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether).

    • Avoid DCM: DCM often forms stubborn emulsions with nitro-aromatics due to similar densities with aqueous brines.

  • The "Three-Wash" Rule:

    • Wash 1: Water (removes polar solvents like DMSO/DMF).[1]

    • Wash 2: Brine (breaks hydration shells).

    • Wash 3: Brine (drying step).

  • Drying: Use Na₂SO₄ (Sodium Sulfate).

    • Why? MgSO₄ is slightly acidic (Lewis acid) and can promote degradation of sensitive benzylic alcohols.

Visualization: Standard vs. Rescue Workflows

WorkupLogic Start Crude Reaction Mixture Quench Quench: Cold 5% NaHCO3 Start->Quench Extract Extract w/ EtOAc Quench->Extract Check Layer Separation? Extract->Check Good Clear Layers Check->Good Yes Bad Emulsion / Rag Layer Check->Bad No Wash Wash: H2O -> Brine -> Brine Good->Wash Dry Dry: Na2SO4 (Not MgSO4) Wash->Dry Filter Filter thru Celite pad Bad->Filter Salt Add solid NaCl to saturation Filter->Salt Salt->Check

Caption: Decision tree for handling phase separation issues during workup.

Module 3: Troubleshooting Specific Reactions

Scenario A: SNAr Reaction (Displacing Fluorine)

Reagent: Amine/Thiol nucleophiles. Issue: The product is an aniline/sulfide derivative and is often oily/sticky.

Q: I have a persistent emulsion. How do I break it? A: Nitro-amines are amphiphilic surfactants.

  • Filtration: The emulsion is often stabilized by fine precipitate (salts). Filter the entire biphasic mixture through a Celite pad .

  • The "Brine Crash": Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and "salts out" the organic product.

  • Co-Solvent: Add 5-10% Methanol to the organic layer. This disrupts the surface tension of the emulsion bubbles.

Scenario B: Nitro Reduction (to Aniline)

Reagent: Fe/NH₄Cl, SnCl₂, or Hydrogenation. Issue: Metal waste and high polarity of the product (2-Bromo-4-amino-5-fluorophenylmethanol).

Q: How do I remove the metal sludge without losing my polar product? A:

  • For Iron/Tin reductions: Do NOT extract directly.

    • Dilute the reaction mixture with EtOAc.

    • Add Celite (1g per mmol substrate) and stir for 15 mins.

    • Filter through a fresh Celite pad. The metal oxides will trap on the Celite.

    • Crucial Step: Wash the Celite cake with 10% MeOH in EtOAc . The amino-alcohol product is sticky and likes to adhere to the filter cake.

Scenario C: Oxidation (to Aldehyde)

Reagent: MnO₂, PCC, or Swern. Issue: Over-oxidation or difficult separation of oxidants.

Q: The MnO₂ is clogging my filter. What do I do? A: MnO₂ forms a colloidal slime.

  • Use a double-layer filter : A bottom layer of Celite and a top layer of activated charcoal.

  • Elute with hot EtOAc (40°C). The heat reduces viscosity and prevents product precipitation on the filter.

Module 4: Data & Specifications

Physicochemical Properties Table
PropertyValue / DescriptionImpact on Workup
Molecular Weight 248.01 g/mol Moderate volatility; safe to rotovap at >10 mbar.
LogP (Predicted) ~1.7 - 1.9Lipophilic enough for EtOAc extraction, but borderline for Hexanes.
pKa (OH) ~13-14Alcohol proton is not acidic enough to be deprotonated by NaHCO₃.
pKa (NH) N/A (unless reduced)If reduced to aniline, pKa ~3-4. Avoid acidic washes (loss to aq. layer).
Solubility DMSO, DMF, EtOAc, MeOHInsoluble in Water. Use DMF/Water crashes for purification.
Reaction Workflow Visualization: SNAr Pathway

SNArPathway SM Starting Material (2-Br-5-F-4-NO2-BnOH) Inter Meisenheimer Complex SM->Inter Attack at C5 (Ortho to NO2) Nuc Nucleophile (H-Nu) Nuc->Inter Prod Product (2-Br-5-Nu-4-NO2-BnOH) Inter->Prod -HF (Fast Step) Note Key Insight: NO2 activates C5 (Ortho). Br at C2 is Meta (Inactive). Inter->Note

Caption: Mechanistic pathway for Nucleophilic Aromatic Substitution (SNAr) showing regioselectivity.

References

  • PubChem. (2025).[2] (2-Bromo-5-fluoro-4-nitrophenyl)methanol - Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1948). p-Nitrobenzyl Alcohol Synthesis & Handling. Org. Synth. 1948, 28, 90. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text for SNAr regioselectivity mechanisms).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Bromo-5-fluoro-4-nitrophenyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical reactivity of (2-Bromo-5-fluoro-4-nitrophenyl)methanol, a highly functionalized aromatic building block. By systematically comparing its performance in key organic transformations against structurally related analogs, we aim to provide researchers, chemists, and drug development professionals with a predictive framework grounded in mechanistic principles and supported by experimental data.

Introduction: The Structural and Electronic Landscape

(2-Bromo-5-fluoro-4-nitrophenyl)methanol is a versatile synthetic intermediate characterized by a dense arrangement of functional groups on a phenyl ring. The reactivity of its benzylic alcohol moiety and the aromatic ring itself is profoundly influenced by the interplay of three distinct substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance and inductive effects. It deactivates the aromatic ring towards electrophilic attack and acidifies the benzylic alcohol.[1]

  • Bromo Group (-Br): An inductively electron-withdrawing but resonance-donating halogen. Its overall effect is deactivating.[2] Its position ortho to the benzylic alcohol introduces significant steric hindrance.[3]

  • Fluoro Group (-F): The most electronegative element, it exerts a strong inductive electron-withdrawing effect.

To elucidate the contribution of each substituent, this guide will compare the target molecule with the following analogs:

  • Benzyl alcohol: The unsubstituted parent compound.

  • 4-Nitrobenzyl alcohol: Isolates the effect of the para-nitro group.

  • (2-Bromo-4-nitrophenyl)methanol: Demonstrates the added influence of the ortho-bromo group.

  • (5-Fluoro-4-nitrophenyl)methanol: Shows the impact of the fluorine atom.

The central thesis is that the unique substitution pattern of (2-Bromo-5-fluoro-4-nitrophenyl)methanol renders its reactivity a complex balance of electronic deactivation, steric hindrance, and functional group interplay.

Comparative Reactivity Analysis

The reactivity of these benzyl alcohol derivatives will be assessed across three fundamental classes of reactions: nucleophilic substitution at the benzylic carbon, oxidation of the alcohol, and reduction of the nitro group.

G Target (2-Bromo-5-fluoro-4-nitrophenyl)methanol SN Nucleophilic Substitution Target->SN Ox Oxidation Target->Ox Red Reduction Target->Red Analog1 4-Nitrobenzyl alcohol Analog1->SN Analog1->Ox Analog1->Red Analog2 (2-Bromo-4-nitrophenyl)methanol Analog2->SN Analog2->Ox Analog2->Red Analog3 (5-Fluoro-4-nitrophenyl)methanol Analog3->SN Analog3->Ox Analog3->Red Analog4 Benzyl alcohol Analog4->SN Analog4->Ox

Caption: Overview of the comparative reactivity study workflow.

Nucleophilic Substitution at the Benzylic Carbon

The substitution of the hydroxyl group by a nucleophile (e.g., with HBr) is a hallmark reaction of benzyl alcohols. This transformation typically proceeds via an Sₙ1-like mechanism, where the rate-determining step is the formation of a benzylic carbocation.[4][5] The stability of this carbocation is paramount to the reaction's velocity.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Nucleophilic Attack cluster_legend Substituent Effects on Carbocation (C) A Benzylic Alcohol (R-CH₂OH) B Protonated Alcohol (R-CH₂OH₂⁺) A->B + H⁺ C Benzylic Carbocation (R-CH₂⁺) B->C - H₂O D Product (R-CH₂-Nu) C->D + Nu⁻ EWG EWG (-NO₂) stabilizes positive charge via resonance, accelerating the reaction. EDG EDG (-OCH₃) would destabilize the carbocation, slowing the reaction.

Caption: Generalized Sₙ1 mechanism for nucleophilic substitution of benzyl alcohols.

Analysis of Substituent Effects:

Electron-withdrawing groups (EWGs) like the nitro group can stabilize the positive charge of the carbocation through resonance delocalization, thereby increasing the reaction rate.[1][4] Conversely, electron-donating groups (EDGs) destabilize the carbocation and slow the reaction.[6] The halogens in our analogs are weakly deactivating.[2] Steric hindrance from ortho-substituents can also impede the reaction.[3][7]

Comparative Reactivity Data

CompoundKey SubstituentsPredicted Relative Reactivity (Sₙ1)Rationale
4-Nitrobenzyl alcoholp-NO₂Fastest The nitro group strongly stabilizes the carbocation intermediate through resonance, accelerating its formation.[4]
(5-Fluoro-4-nitrophenyl)methanolp-NO₂, m-FFast The dominant stabilizing effect of the para-nitro group is slightly tempered by the inductive withdrawal of the meta-fluoro group.
(2-Bromo-4-nitrophenyl)methanolp-NO₂, o-BrModerate Carbocation stabilization by the nitro group is counteracted by significant steric hindrance from the ortho-bromo group, which can impede planarity and solvation.[3][8]
(2-Bromo-5-fluoro-4-nitrophenyl)methanolp-NO₂, o-Br, m-FSlow Combines the strong steric hindrance of the ortho-bromo group with the inductive deactivation of the meta-fluoro group, making carbocation formation less favorable.
Benzyl alcoholNoneSlowest Lacks the powerful carbocation-stabilizing effect of a para-nitro group.
Oxidation of the Benzylic Alcohol

The oxidation of primary alcohols to aldehydes is a crucial transformation. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[9][10] Reagents like Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) are often employed for this selective conversion.[11]

Analysis of Substituent Effects:

The electronic nature of the ring substituents influences the oxidation rate. Electron-withdrawing groups decrease the electron density on the benzylic carbon, which can make it less susceptible to attack by some oxidizing agents.[1] However, the specific mechanism of the oxidant is the determining factor. For chromium-based oxidants like PCC, the reaction is generally retarded by EWGs. The steric bulk of an ortho-substituent can also hinder the approach of the oxidant complex.[3]

Comparative Reactivity Data

CompoundKey SubstituentsPredicted Relative Reactivity (Oxidation with PCC)Rationale
Benzyl alcoholNoneFastest The electron-rich nature of the unsubstituted ring facilitates the oxidation process.
4-Nitrobenzyl alcoholp-NO₂Moderate The strong electron-withdrawing nitro group deactivates the alcohol towards oxidation.
(5-Fluoro-4-nitrophenyl)methanolp-NO₂, m-FSlow The combined electron-withdrawing effects of the nitro and fluoro groups further decrease reactivity.
(2-Bromo-4-nitrophenyl)methanolp-NO₂, o-BrSlowest Reactivity is diminished by both the deactivating nitro group and significant steric hindrance from the ortho-bromo substituent.[3]
(2-Bromo-5-fluoro-4-nitrophenyl)methanolp-NO₂, o-Br, m-FSlowest Possesses the highest degree of electronic deactivation and steric hindrance, making oxidation the most challenging.
Reduction of the Aromatic Nitro Group

The conversion of an aromatic nitro group to an amine is a foundational reaction in medicinal chemistry, often achieved using reagents like tin(II) chloride (SnCl₂) in HCl, iron (Fe) in acetic acid, or catalytic hydrogenation (H₂/Pd-C).[12][13][14]

Analysis of Substituent Effects:

The reactivity in nitro group reduction is less dependent on the electronic effects of other ring substituents compared to reactions involving the aromatic ring or benzylic carbon directly. The primary consideration is often chemoselectivity—ensuring other functional groups remain intact. For instance, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, especially with bromine.[14] Therefore, metal/acid combinations are often preferred for halogenated nitroaromatics.[15][16]

Comparative Reactivity Data

CompoundKey SubstituentsRecommended Reduction MethodRationale and Considerations
4-Nitrobenzyl alcoholp-NO₂H₂/Pd-C or SnCl₂/HClCatalytic hydrogenation is efficient as there are no halogens to consider for hydrogenolysis.[14]
(5-Fluoro-4-nitrophenyl)methanolp-NO₂, m-FSnCl₂/HCl or Fe/AcidThe C-F bond is generally stable to catalytic hydrogenation, but metal/acid reduction is a reliable alternative.
(2-Bromo-4-nitrophenyl)methanolp-NO₂, o-BrSnCl₂/HCl or Fe/AcidCatalytic hydrogenation is risky due to potential de-bromination. SnCl₂ provides a mild and effective method for this transformation.[15]
(2-Bromo-5-fluoro-4-nitrophenyl)methanolp-NO₂, o-Br, m-FSnCl₂/HCl or Fe/AcidThis is the preferred method to selectively reduce the nitro group while preserving both the bromo and fluoro substituents.[16]

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale for experimental choices.

Protocol 1: Nucleophilic Substitution with HBr
  • Rationale: This protocol uses hydrobromic acid to convert the benzylic alcohol to a benzylic bromide via an Sₙ1 mechanism. The reaction rate serves as a direct probe of carbocation stability.

  • Procedure:

    • To a solution of the respective benzyl alcohol (1.0 mmol) in 10 mL of glacial acetic acid, add 48% aqueous HBr (3.0 mmol, 3 eq.).

    • Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

    • Upon completion, pour the mixture into 50 mL of ice-cold water and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation to Aldehyde using PCC
  • Rationale: Pyridinium chlorochromate (PCC) is a mild oxidant that reliably converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, making it ideal for comparing the electronic and steric effects on this specific transformation.[9]

  • Procedure:

    • In a flask, suspend Pyridinium Chlorochromate (PCC, 1.5 mmol, 1.5 eq.) in 15 mL of anhydrous dichloromethane.

    • Add the benzyl alcohol derivative (1.0 mmol) in 5 mL of dichloromethane to the suspension.

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • After the starting material is consumed, dilute the mixture with 20 mL of diethyl ether and filter through a short pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify by column chromatography if necessary.

Protocol 3: Reduction of Nitro Group using SnCl₂
  • Rationale: The use of tin(II) chloride is a classic and highly chemoselective method for reducing aromatic nitro groups in the presence of sensitive functionalities like halogens and benzylic alcohols.[15]

  • Procedure:

    • Dissolve the nitro-substituted benzyl alcohol (1.0 mmol) in 15 mL of ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol, 4 eq.).

    • Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

    • Extract the filtrate with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the corresponding aniline.

Conclusion

The reactivity of (2-Bromo-5-fluoro-4-nitrophenyl)methanol is a nuanced outcome of competing electronic and steric factors.

  • In nucleophilic substitution , its reactivity is significantly attenuated compared to analogs lacking the ortho-bromo and meta-fluoro groups. The steric hindrance from the bromine atom appears to be a dominant retarding factor.

  • In oxidation , it is among the least reactive compounds due to a combination of strong electronic deactivation from all three substituents and steric hindrance at the reaction center.

  • For nitro group reduction , its reactivity is comparable to its halogenated analogs, with the primary challenge being the selection of a chemoselective reagent (like SnCl₂) to preserve the C-Br bond.

This guide demonstrates that a predictive understanding of a molecule's reactivity can be achieved by systematically dissecting the individual contributions of its functional groups. For researchers utilizing (2-Bromo-5-fluoro-4-nitrophenyl)methanol, these insights are critical for designing effective synthetic routes and anticipating potential challenges.

References

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  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
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  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry.
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  • CymitQuimica. (n.d.). CAS 1043416-40-5: 4-Fluoro-2-nitrobenzyl alcohol. CymitQuimica.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
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  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • MDPI. (n.d.). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI.
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  • BenchChem. (n.d.). "introduction to the reactivity of nitroalkanes". BenchChem.
  • Chem-Impex. (n.d.). 4-Nitrobenzyl alcohol. Chem-Impex.
  • PubChem. (n.d.). 3-Fluoro-4-nitrobenzyl alcohol. PubChem.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
  • The Organic Chemistry Tutor. (2023, April 18).

Sources

Structural Confirmation of (2-Bromo-5-fluoro-4-nitrophenyl)methanol Derivatives: A Comparative Guide to Rigorous Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of (2-Bromo-5-fluoro-4-nitrophenyl)methanol Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the development of PROTACs, radioligands, and kinase inhibitors, the scaffold (2-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS: 474329-92-5) serves as a critical "warhead" precursor. Its unique substitution pattern—combining a reactive benzyl alcohol, an activating nitro group, and a labile fluorine for nucleophilic aromatic substitution (


)—makes it highly versatile.

However, the synthesis of this scaffold involves electrophilic nitration, a process prone to regio-isomerism. Distinguishing the desired 4-nitro isomer from the thermodynamically competitive 6-nitro byproduct is analytically challenging due to the crowded aromatic ring.

This guide compares the Standard Quality Control (QC) Protocol (often used by bulk vendors) against the Integrated Structural Elucidation (ISE) Workflow (required for GMP/GLP applications). We demonstrate why relying solely on standard 1D NMR is insufficient and provide a self-validating, multi-modal protocol for unambiguous structural assignment.

Part 1: The Analytical Challenge (Regio-Isomerism)

The core challenge lies in the nitration of the precursor, 2-bromo-5-fluorobenzyl alcohol. The directing effects of the substituents create two competing sites for electrophilic attack:[1]

  • Position 4 (Desired): Ortho to Fluorine, Para to the hydroxymethyl group.

  • Position 6 (Impurity): Ortho to Fluorine, Ortho to the hydroxymethyl group.

Impact: Using the wrong isomer in downstream synthesis can lead to "dead-end" pathways during


 coupling or inactive biological candidates.
Part 2: Comparative Analysis of Characterization Strategies

We compare two industry standards: the Standard QC (Low Cost/High Throughput) and the Integrated Structural Elucidation (ISE) (High Fidelity).

FeatureAlternative: Standard QC Recommended: Integrated Structural Elucidation (ISE)
Primary Technique 1H NMR (300/400 MHz) + LC-MS1H/13C/19F NMR (600 MHz) + 2D NOESY + SC-XRD
Isomer Detection Often fails to distinguish para vs. ortho proton coupling in crowded rings.Definitive: Uses J-coupling analysis and spatial proximity (NOE).
Fluorine Analysis Ignored or qualitative only.Quantitative: 19F NMR confirms F-regiochemistry relative to Nitro.
Risk Profile High: 5-10% isomeric impurity may pass undetected.Low: Self-validating data ensures >99% isomeric purity.
Suitability Early-stage HTS library generation.Lead optimization, GMP manufacturing, Clinical candidates.

Verdict: For drug development professionals, the ISE Workflow is the only acceptable standard. The cost of restarting a synthesis campaign due to structural misassignment far outweighs the upfront analytical investment.

Part 3: The Integrated Structural Elucidation (ISE) Protocol

This protocol is designed to be self-validating. If the data does not match the specific criteria in Step 2, the structure is rejected.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent overlap of the hydroxyl proton with aromatic signals and to resolve H-F couplings clearly.
  • Concentration: 10-15 mg in 0.6 mL solvent (for adequate 13C sensitivity).

Step 2: 1H NMR J-Coupling Analysis (The "Filter")

The most rapid differentiator is the coupling pattern of the aromatic protons.

  • Desired Structure (4-Nitro):

    • Protons are at positions C3 and C6 .

    • They are para to each other.

    • Result: Two singlets (or doublets with large

      
       but zero
      
      
      
      ortho coupling).
    • H6: Doublet (

      
       Hz) due to ortho-F.
      
    • H3: Doublet (

      
       Hz) due to meta-F.
      
  • Impurity (6-Nitro):

    • Protons are at positions C3 and C4 .

    • They are ortho to each other.[2]

    • Result: An AB system with a characteristic ortho coupling constant (

      
       Hz).
      

Decision Gate: If you observe an aromatic


 of >7 Hz, REJECT  the batch. It is the 6-nitro isomer.
Step 3: 19F NMR Confirmation

Run a non-decoupled 19F spectrum.

  • Observation: The Fluorine signal will appear as a triplet or doublet of doublets.

  • Validation: Calculate the coupling constants from the 19F satellites and ensure they match the

    
     values observed in the 1H NMR. This "cross-check" confirms that the fluorine is interacting with the assigned protons.
    
Step 4: 2D NOESY (Spatial Validation)

Nuclear Overhauser Effect Spectroscopy (NOESY) provides the final spatial proof without crystals.

  • Experiment: Set mixing time to 500ms.

  • Target Interaction: Look for cross-peaks between the Benzylic CH2 (at ~4.5 ppm) and the aromatic H6 .

  • Logic:

    • In the 4-Nitro isomer, H6 is physically adjacent to the CH2OH group. Strong NOE expected.

    • In the 6-Nitro isomer, the Nitro group occupies position 6, pushing the protons to 3 and 4. No aromatic proton is adjacent to the CH2OH. No NOE expected.

Part 4: Visualization of Logic and Workflow

The following diagrams illustrate the decision logic and the structural connectivity required for confirmation.

Figure 1: Structural Differentiation Logic

IsomerLogic Start Unknown Isomer (2-Bromo-5-fluoro-?-nitrophenyl)methanol NMR 1H NMR Analysis (Aromatic Region) Start->NMR Coupling Check H-H Coupling NMR->Coupling Para Singlets / Weak Coupling (Para Protons) Coupling->Para No Ortho J Ortho Doublets (J ~ 8Hz) (Ortho Protons) Coupling->Ortho J(H,H) > 7Hz NOESY 2D NOESY Analysis (Benzylic CH2 vs Aromatic H) Para->NOESY Result_6 REJECT: 6-Nitro Isomer (Impurity) Ortho->Result_6 NOE_Yes Strong NOE Signal (H6 adjacent to CH2OH) NOESY->NOE_Yes NOE_No No NOE Signal (NO2 blocks CH2OH) NOESY->NOE_No Result_4 CONFIRMED: 4-Nitro Isomer (Desired) NOE_Yes->Result_4 NOE_No->Result_6

Caption: Decision tree for distinguishing the 4-nitro and 6-nitro regioisomers using NMR coupling and NOE data.

Figure 2: Integrated Characterization Workflow

Workflow cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Structural Confirmation (ISE) Syn Nitration of 2-Br-5-F-Benzyl Alcohol Pur Column Chromatography (Isomer Separation) Syn->Pur HNMR 1H NMR (J-Coupling Check) Pur->HNMR FNMR 19F NMR (Regio-check) HNMR->FNMR Pass NOESY NOESY (Spatial Check) FNMR->NOESY Pass XRD SC-XRD (Optional Gold Standard) NOESY->XRD Ambiguous? Final Release to MedChem/Biology NOESY->Final Clear Data XRD->Final

Caption: The Integrated Structural Elucidation (ISE) workflow ensures no impure isomer reaches biological testing.

Part 5: Experimental Data Summary

The following table summarizes the expected theoretical chemical shifts and coupling constants for the desired 4-nitro isomer in DMSO-


.
NucleusAssignmentShift (

ppm)
MultiplicityCoupling Constants (

Hz)
1H H6 (Ar-H)7.60 - 7.80Doublet (d)

(Ortho)
1H H3 (Ar-H)8.10 - 8.30Doublet (d)

(Meta)
1H -CH2-4.50 - 4.60Doublet (d)

1H -OH5.40 - 5.60Triplet (t)

13C C-F (C5)~160.0Doublet

(Ipso)
19F Ar-F-110 to -120MultipletMatches 1H

values

Note: Shifts are approximate and solvent-dependent. The key validator is the coupling pattern, not the absolute shift.

References
  • PubChem Compound Summary. "(2-Bromo-5-fluoro-4-nitrophenyl)methanol." National Center for Biotechnology Information. Accessed 2026.[3] [Link]

  • MDPI Molecules. "Synthesis and Characterization of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate." Molecules, 2024. (Provides analogous NMR/XRD data for the fluorinated nitro-phenyl core). [Link]

  • NIST Chemistry WebBook. "2-Bromo-5-fluorotoluene Spectral Data." National Institute of Standards and Technology. [Link][4]

Sources

Technical Guide: HPLC Purity Assessment of (2-Bromo-5-fluoro-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: (2-Bromo-5-fluoro-4-nitrophenyl)methanol CAS: 474329-92-5 Application: Key intermediate in the synthesis of kinase inhibitors and antibacterial pharmacophores.

The Analytical Challenge: This molecule presents a "perfect storm" for chromatographic tailing and co-elution. The electron-withdrawing nitro and halogen groups create a dipole that interacts strongly with residual silanols on standard silica columns. Furthermore, the synthesis of this intermediate often yields regioisomers (where the nitro group adds at the ortho rather than para position relative to the fluorine) that are hydrophobically almost identical to the target, making separation on standard C18 columns difficult.

This guide compares two methodologies:

  • Method A (Legacy): A standard Isocratic C18 approach (often used for quick scouting).

  • Method B (Recommended): An optimized Gradient Phenyl-Hexyl approach utilizing Core-Shell technology.

Method Comparison: Performance Analysis

The following data represents typical system suitability results when analyzing crude reaction mixtures containing the target and its critical regioisomer impurity.

Table 1: Comparative Chromatographic Performance
ParameterMethod A: Standard C18 (Isocratic)Method B: Core-Shell Phenyl-Hexyl (Gradient)Interpretation
Column 5 µm Fully Porous C182.6 µm Core-Shell Phenyl-HexylCore-shell reduces diffusion path, sharpening peaks.
Eluent Acetonitrile / Water (50:50)Methanol / Water + 0.1% Formic AcidMethanol enhances

-

selectivity.
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separation) Phenyl-Hexyl phase separates based on electron density, not just hydrophobicity.
Tailing Factor (

)
1.6 (Significant tailing)1.05 (Symmetric) Acid modifier suppresses silanol interactions with the nitro group.
Run Time 15.0 min8.5 minGradient focusing elutes late impurities faster.
Sensitivity (S/N) 85:1210:1Sharper peaks = higher signal height.

Detailed Experimental Protocols

Sample Preparation

Critical Step: The choice of diluent affects peak shape upon injection. Avoid 100% Acetonitrile as it may cause "solvent wash-through" of early eluting polar impurities.

  • Stock Solution: Weigh 10 mg of (2-Bromo-5-fluoro-4-nitrophenyl)methanol into a 20 mL amber volumetric flask. Dissolve in 10 mL Acetonitrile. Sonicate for 5 mins.

  • Diluent Preparation: Mix Water/Acetonitrile (90:10 v/v).

  • Working Standard: Dilute the Stock Solution 1:10 with the Diluent to reach a target concentration of 0.05 mg/mL.

    • Why? Starting the gradient with high water content requires the sample solvent to match the initial mobile phase strength to prevent band broadening.

Method B: The Optimized Protocol (Recommended)

This method utilizes a Phenyl-Hexyl stationary phase. Unlike C18 (which separates solely on hydrophobicity), the Phenyl-Hexyl ring engages in


-

stacking interactions with the nitro-aromatic ring of the analyte. This provides "orthogonal" selectivity to separate the target from its regioisomers.
  • Instrument: HPLC or UHPLC with PDA/UV detector.

  • Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent Core-Shell).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (v/v).

    • Note on Solvent: Methanol is preferred over Acetonitrile here because Acetonitrile's triple bond electrons can interfere with the stationary phase's

      
      -
      
      
      
      interactions.[1]
  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Detection: UV @ 254 nm (Primary) and 210 nm (Impurity check).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Injection / Loading
5.0 75% Elution of Target & Isomers
6.0 95% Column Wash (Remove dimers)
6.1 30% Re-equilibration

| 8.5 | 30% | End of Run |

Visualizing the Science

Diagram 1: The Analytical Workflow

This workflow illustrates the critical decision points in the analysis, ensuring data integrity from sample prep to reporting.

AnalyticalWorkflow Start Crude Sample (2-Bromo-5-fluoro-4-nitrophenyl)methanol Prep Sample Prep Diluent: 90:10 H2O:MeCN (Prevents solvent effects) Start->Prep Weigh & Dilute System UHPLC System Column: Phenyl-Hexyl Mobile Phase: MeOH/H2O + Formic Acid Prep->System Inject 5 µL Separation Separation Mechanism 1. Hydrophobic Retention 2. Pi-Pi Stacking (Nitro-Aromatic) System->Separation Gradient Elution Detection PDA Detection 254 nm (Aromatic) 210 nm (General) Separation->Detection Eluate Monitor Data Data Processing Check Resolution (Rs > 2.0) Check Tailing (Tf < 1.2) Detection->Data Integration

Caption: Step-by-step analytical workflow emphasizing the specific diluent and separation mechanism required for nitro-aromatics.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Why does Phenyl-Hexyl work better than C18? The diagram below visualizes the specific interaction between the column and the nitro group.

PiPiInteraction Stationary Stationary Phase (Phenyl-Hexyl Ligand) Electron Rich Ring Interaction Pi-Pi Stacking (Specific Selectivity) Stationary->Interaction Donates Pi Electrons Analyte Analyte (Nitro-Aromatic Ring) Electron Deficient (due to -NO2, -F) Analyte->Interaction Accepts/Stacks C18 Standard C18 Ligand (Alkyl Chain) No Pi-Orbitals C18->Analyte Weak Hydrophobic Only (Poor Isomer Separation)

Caption: The Phenyl-Hexyl phase creates a specific "lock-and-key" electronic interaction with the electron-deficient nitro ring, unlike the passive C18 chain.

Troubleshooting & System Suitability

To ensure the method is performing correctly (Trustworthiness), every sequence must begin with a System Suitability Test (SST).

  • SST Criteria:

    • Retention Time Precision: %RSD

      
       2.0% for 5 replicates.
      
    • Tailing Factor: Must be

      
       1.2. If tailing increases, the column may be losing its end-capping (silanol exposure) or the formic acid concentration in the mobile phase has dropped.
      
    • Resolution: If analyzing a spiked mixture of isomers,

      
       must be 
      
      
      
      2.0.

Common Failure Mode:

  • Symptom:[1][2][3] Split peaks or "shoulders".

  • Cause: Sample diluent is too strong (e.g., 100% MeOH).

  • Fix: Re-prepare sample in 90:10 Water:Acetonitrile.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvent and Buffer Selection. Retrieved from [Link]

    • Context: Authoritative source on the use of Phenyl-Hexyl phases and Methanol for enhanced selectivity in aromatic separ
  • SIELC Technologies. (n.d.). Separation of Nitro-aromatics and Halogenated Compounds.[4] Retrieved from [Link]

    • Context: Provides grounding for the use of acid modifiers (Formic/Phosphoric) to suppress silanol activity in nitro-substituted compounds.
  • Context: Supports the protocol for UV detection settings (254 nm)
  • PubChem. (n.d.). Compound Summary: (2-Bromo-5-fluoro-4-nitrophenyl)methanol.[5][6] Retrieved from [Link]

    • Context: Verification of chemical structure and physical properties (LogP, H-bond donors)

Sources

Safety Operating Guide

(2-Bromo-5-fluoro-4-nitrophenyl)methanol: Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical disposal and handling procedures for (2-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS: 1373379-30-0 / Analogous structures). Unlike standard organic waste, this compound presents a dual-hazard profile : the nitro-aromatic moiety contributes to potential thermal sensitivity, while the halogenated substituents (Br, F) mandate specific incineration protocols to prevent the release of corrosive acid gases (HF, HBr) and persistent organic pollutants.

Immediate Directive: Do NOT commingle this waste with general non-halogenated organic solvents. Segregation into a dedicated Halogenated Waste Stream is mandatory to ensure compliance with EPA RCRA standards (or equivalent local regulations) and to protect thermal oxidation infrastructure.

Technical Characterization & Hazard Analysis

Effective disposal begins with understanding the physicochemical properties that dictate waste stream compatibility.

PropertyValue (Experimental/Predicted)Disposal Implication
Molecular Formula C₇H₅BrFNO₃High Halogen Content (>30% by mass).
Molecular Weight ~250.02 g/mol Heavy organic; likely sinks in aqueous biphasic washes.
Physical State Solid (Crystalline Powder)Must be dissolved for liquid waste streams or packaged as solid waste.
Melting Point ~92–98 °C (Analogous)Stable at room temp; avoid high-heat storage.
Acidity (pKa) ~13 (Alcohol), Nitro-group inductive effectWeakly acidic; avoid strong bases which may deprotonate and destabilize the ring.
Flash Point >110 °C (Predicted)Combustible, not Flammable (unless in solvent).
The "Why" Behind the Protocol (Causality)
  • Fluorine/Bromine Content: Standard catalytic oxidizers used for non-halogenated waste can be poisoned by halogens. Furthermore, combustion generates Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) . The disposal facility must use an incinerator equipped with a caustic scrubber (e.g., NaOH spray tower) to neutralize these acid gases.

  • Nitro Group (-NO₂): While this specific alcohol is relatively stable, nitro-aromatics are energetic functional groups. Mixing with strong alkalis (e.g., NaOH, KOH) can lead to the formation of unstable aci-nitro salts, increasing shock sensitivity.

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, the researcher must ensure the waste is stable.

A. Reaction Quenching (If in solution)

If the compound is part of a reaction mixture (e.g., reduction of an aldehyde or ester):

  • Neutralize: Ensure pH is between 6 and 8. Acidic residues can evolve HF/HBr; basic residues can destabilize the nitro group.

  • Peroxide Check: If etheral solvents (THF, Diethyl Ether) were used, test for peroxides before consolidation.

B. Waste Stream Decision Matrix
  • Solid Waste: Package pure solid in a clear, wide-mouth jar.

  • Liquid Waste: Dissolve in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible carrier (e.g., Methanol/Ethanol) only if the concentration of halogens remains high enough to force the "Halogenated" classification.

Operational Disposal Workflow
Step 1: Container Selection
  • APPROVED: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Reasoning: HDPE is resistant to fluoride corrosion (if trace HF forms) and breakage.

  • PROHIBITED: Metal cans or drums.

    • Reasoning: Potential hydrolysis of the C-F or C-Br bond over time can generate free acid, corroding metal containers and leading to leaks.

Step 2: Labeling Protocol

The label must be explicit to prevent downstream accidents.

  • Primary Constituent: (2-Bromo-5-fluoro-4-nitrophenyl)methanol

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Critical Note: Add text: "Contains Organic Fluorine – Requires Scrubber Incineration."

Step 3: Storage Prior to Pickup

Store in a cool, dry, well-ventilated area away from:

  • Reducing Agents: (Hydrides, metals) – Risk of exothermic reduction of the nitro group.

  • Strong Bases: Risk of polymerization or decomposition.

Visualized Decision Logic (DOT Diagram)

The following flowchart illustrates the critical decision nodes for disposing of this compound.

DisposalProtocol Start Waste Generation: (2-Bromo-5-fluoro-4-nitrophenyl)methanol StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Pure Solid / Precipitate StateCheck->Solid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck MixHalo Combine with HALOGENATED Solvents SolventCheck->MixHalo Yes MixNonHalo Do NOT mix with general organics. Mark as 'Halogenated Mixture' SolventCheck->MixNonHalo No (Ethanol/Ethyl Acetate) Labeling LABELING: 1. Full Chemical Name 2. Check 'Halogenated' 3. Warning: 'Nitro-Aromatic' MixHalo->Labeling MixNonHalo->Labeling SolidPack Package in HDPE Wide-Mouth Jar Solid->SolidPack SolidPack->Labeling Storage Segregate from Oxidizers & Bases Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Storage->FinalDisp

Figure 1: Decision tree for the segregation and packaging of halogenated nitro-aromatic waste. Note the critical path forcing all streams into "Halogenated" classification.

Emergency Procedures (Spill Response)

In the event of a benchtop spill:

  • Evacuate & Ventilate: Aerosolized nitro-aromatics can be potent respiratory irritants.

  • PPE Upgrade: Double nitrile gloves and N95/P100 respirator if powder is airborne.

  • Containment:

    • Solids: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a disposal jar.

    • Liquids: Absorb with Vermiculite or Sand . Do not use combustible materials like sawdust (potential reaction with nitro group).

  • Decontamination: Wash surface with mild soapy water. Avoid bleach (oxidizer) or strong ammonia (base).

References
  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). (Specifically regarding F-listed halogenated solvents and characteristic reactivity).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste.

  • Sigma-Aldrich (Merck).Safety Data Sheet: 2-Bromo-5-fluorobenzyl alcohol (Analog).

  • American Chemical Society (ACS).Identifying and Handling Nitro Compounds. ACS Center for Lab Safety.

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.